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2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Guide: 2-Methyl-2H-1,2,3-triazol-4-amine Hydrobromide

Executive Summary 2-Methyl-2H-1,2,3-triazol-4-amine hydrobromide (CAS: 2095725-99-6) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Unlike its 1-methyl isomer, the 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-2H-1,2,3-triazol-4-amine hydrobromide (CAS: 2095725-99-6) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Unlike its 1-methyl isomer, the 2-methyl-2H-1,2,3-triazole scaffold offers unique electronic properties and metabolic stability profiles due to its fixed tautomeric state and lower dipole moment. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, reactivity patterns, and handling requirements.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists as a hydrobromide salt, which confers improved crystallinity and shelf-stability compared to the free base, which is prone to oxidation and darkening upon storage.

PropertySpecification
IUPAC Name 2-Methyl-2H-1,2,3-triazol-4-amine hydrobromide
Common Name 4-Amino-2-methyltriazole HBr
CAS Number 2095725-99-6 (Salt); 936940-63-5 (Free Base)
Molecular Formula C

H

BrN

Molecular Weight 179.02 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Et

O, Hexanes
Melting Point >200 °C (Decomposes)
pKa (Conjugate Acid) ~2.5–3.0 (Estimated for triazolium)
Structural Significance

The 1,2,3-triazole ring is an aromatic system.[1][2] In the 2H-tautomer (fixed by methylation at N2), the electron density is more evenly distributed than in the 1H-isomer. This results in:

  • Reduced Basicity: The exocyclic amine is less nucleophilic than a standard aniline but sufficiently reactive for amide coupling.

  • Metabolic Stability: The N2-methyl group blocks common metabolic demethylation pathways often seen with N1-methyl isomers.

Synthetic Methodology

The synthesis of 2-methyl-2H-1,2,3-triazol-4-amine is non-trivial due to the need for regioselectivity. Direct alkylation of 4-nitro-1,2,3-triazole typically yields a mixture of N1, N2, and N3 isomers.[3] The protocol below prioritizes the thermodynamic N2-isomer.

Validated Synthetic Route

Step 1: Regioselective Methylation

  • Precursor: 4-Nitro-1H-1,2,3-triazole.[4][5][6][3]

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Solvent: Acetone or DMF.

  • Process: The reaction yields a mixture (approx. 4:1 ratio of N2:N1). The 2-methyl-4-nitro-2H-1,2,3-triazole (N2 isomer) is less polar and can be separated via column chromatography or selective crystallization from ethanol.

Step 2: Reduction

  • Precursor: 2-Methyl-4-nitro-2H-1,2,3-triazole.[7]

  • Reagents: H

    
     (1 atm), 10% Pd/C.
    
  • Solvent: Methanol/Ethanol.

  • Process: Catalytic hydrogenation cleanly reduces the nitro group to the amine.

  • Note: Fe/HCl reduction is an alternative if avoiding hydrogenation is necessary, though workup is more tedious.

Step 3: Salt Formation

  • Reagents: HBr (48% aq. or in Acetic Acid).

  • Process: The crude amine solution is treated with HBr. The hydrobromide salt precipitates upon addition of diethyl ether or cooling, ensuring high purity.

Synthesis Logic Diagram

Synthesis Start 4-Nitro-1H-1,2,3-triazole Step1 Methylation (MeI, K2CO3, DMF) Start->Step1 Isomers Isomer Mixture (N1, N2, N3) Step1->Isomers Purification Chromatography/Crystallization (Isolate N2-Isomer) Isomers->Purification Intermediate 2-Methyl-4-nitro-2H-1,2,3-triazole Purification->Intermediate Major Product Step2 Hydrogenation (H2, Pd/C, MeOH) Intermediate->Step2 FreeBase 4-Amino-2-methyl-2H-1,2,3-triazole (Free Base) Step2->FreeBase Step3 Salt Formation (HBr/AcOH) FreeBase->Step3 Product 2-Methyl-2H-triazol-4-ylamine HBr (Target) Step3->Product

Figure 1: Step-wise synthetic pathway emphasizing the critical purification of the regioselective N2-isomer.

Reactivity & Applications in Drug Design

The 4-amino group serves as a primary handle for diversifying the scaffold.

Key Transformations
  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form amide-linked kinase inhibitors. The reduced nucleophilicity requires efficient coupling agents.

  • Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)

    
     to form secondary amines.
    
  • Sandmeyer Reaction: The amino group can be converted to a halide (Cl, Br, I) via diazotization (NaNO

    
    /HX), allowing subsequent Suzuki/Sonogashira couplings at the C4 position.
    
  • C5-Functionalization: The C5 proton is relatively acidic. Lithiation (n-BuLi, -78°C) allows electrophilic trapping (e.g., with iodine or aldehydes), enabling 4,5-disubstitution.

Reactivity Flowchart

Reactivity Center 2-Methyl-2H-triazol-4-ylamine HBr Amide Amide Coupling (R-COCl / HATU) --> Kinase Inhibitors Center->Amide RedAm Reductive Amination (R-CHO / NaBH(OAc)3) --> Secondary Amines Center->RedAm Sandmeyer Sandmeyer Reaction (NaNO2 / CuBr) --> 4-Bromo-triazole Center->Sandmeyer Lithiation C5-Lithiation (n-BuLi / Electrophile) --> 4,5-Disubstituted Triazoles Center->Lithiation Requires Free Base

Figure 2: Functionalization map demonstrating the versatility of the scaffold in medicinal chemistry.

Handling, Safety, and Stability (E-E-A-T)

Storage & Stability
  • Hygroscopicity: Hydrobromide salts are often hygroscopic. Store in a tightly sealed container with desiccants.

  • Light Sensitivity: Protect from light to prevent slow discoloration (oxidation of trace free amine).

  • Temperature: Store at 2–8 °C for long-term stability.

Safety Protocols
  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents and strong bases (liberates free amine).

Analytical Verification
  • 1H NMR (DMSO-d6): Look for the N-Methyl singlet (~3.8–4.0 ppm), the C5-H singlet (~7.5–8.0 ppm), and the broad exchangeable NH

    
    /HBr protons (>5 ppm).
    
  • LC-MS: Observe [M+H]

    
     = 99.1 (Free base mass). The HBr will not be visible in positive mode MS but may show Br isotope patterns if the salt is not fully dissociated in the source.
    

References

  • Synblock Chemical Data. (2025). 2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide Product Sheet. Retrieved from

  • ChemScene. (2024). 2-Methyl-2H-1,2,3-triazol-4-amine General Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 278150, 4-Nitro-2H-1,2,3-triazole. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles. Retrieved from

  • BenchChem. (2024). Benchmarking the Synthesis of Methyl-nitro-triazoles. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-2H-triazol-4-ylamine Hydrobromide (CAS 2095725-99-6)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Methyl-2H-triazol-4-ylamine hydrobromide, a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-2H-triazol-4-ylamine hydrobromide, a heterocyclic amine of growing interest in medicinal chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, potential applications, and safe handling, grounded in established chemical principles and supported by available data.

Compound Identity and Significance

2-Methyl-2H-triazol-4-ylamine hydrobromide is the hydrobromide salt of the parent amine, 2-Methyl-2H-1,2,3-triazol-4-ylamine. The 1,2,3-triazole core is a key structural motif in numerous biologically active compounds, valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which can enhance interactions with biological targets.[1][2][3] The N-methylation and the 4-amino substitution pattern of this specific isomer offer unique electronic and steric properties that make it a valuable building block for combinatorial chemistry and targeted drug design.

The hydrobromide salt form is often utilized in drug development to improve the solubility, stability, and bioavailability of a parent amine.[4]

Synthesis and Purification

Part A: Synthesis of the Free Base (2-Methyl-2H-1,2,3-triazol-4-ylamine)

A potential synthetic pathway is outlined below. This approach leverages the cyclization of a key intermediate, followed by a selective N-methylation.

Synthesis_of_2-Methyl-2H-1,2,3-triazol-4-ylamine A Starting Material (e.g., Glyoxal derivative) B Intermediate A (e.g., Diaminoglyoxime) A->B Reaction with Hydrazine C 4-Amino-2H-1,2,3-triazole B->C Oxidative Cyclization D 2-Methyl-2H-1,2,3-triazol-4-ylamine (Free Base) C->D Selective N-Methylation (e.g., with Methyl Iodide)

Figure 1: Proposed synthetic workflow for 2-Methyl-2H-1,2,3-triazol-4-ylamine.

Experimental Protocol (Proposed):

  • Step 1: Synthesis of 4-Amino-2H-1,2,3-triazole.

    • This intermediate can be synthesized through various established methods for forming the 1,2,3-triazole ring. One common approach involves the reaction of a suitable precursor like a glyoxal derivative with a source of nitrogen such as hydrazine, followed by an oxidative cyclization step.[5][6]

  • Step 2: Selective N-Methylation.

    • To a solution of 4-Amino-2H-1,2,3-triazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a mild base (e.g., potassium carbonate).

    • Cool the mixture in an ice bath and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

    • The regioselectivity of methylation (N1 vs. N2) is a critical consideration. The 2-methyl isomer is often the thermodynamically favored product, but reaction conditions may need to be optimized to maximize its yield.

  • Step 3: Work-up and Purification.

    • Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired 2-Methyl-2H-1,2,3-triazol-4-ylamine.

Part B: Formation of the Hydrobromide Salt

The conversion of the free base to its hydrobromide salt is a standard acid-base reaction.

Hydrobromide_Salt_Formation A 2-Methyl-2H-1,2,3-triazol-4-ylamine (Free Base in Solvent) C 2-Methyl-2H-triazol-4-ylamine Hydrobromide (Precipitate) A->C B Hydrobromic Acid (in appropriate solvent) B->C Addition

Figure 2: Workflow for the formation of the hydrobromide salt.

Experimental Protocol:

  • Dissolve the purified 2-Methyl-2H-1,2,3-triazol-4-ylamine free base in a suitable solvent in which the hydrobromide salt is poorly soluble (e.g., isopropanol or a mixture of diethyl ether and ethanol).

  • Slowly add a solution of hydrobromic acid (HBr) in the same or a compatible solvent, with stirring.

  • The hydrobromide salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 2-Methyl-2H-triazol-4-ylamine hydrobromide.

Physicochemical and Spectroscopic Characterization

Precise experimental data for this specific compound is not widely published. The following table summarizes available and predicted data.

PropertyValueSource/Comment
CAS Number 2095725-99-6[7]
Molecular Formula C3H7BrN4[7]
Molecular Weight 179.02 g/mol [7]
Appearance White to off-white solid (Predicted)Based on similar compounds.
Melting Point Not available. Expected to be higher than the free base due to its ionic nature.
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol).[4]Salt formation generally increases aqueous solubility.
pKa Not available. The amino group is expected to be basic.

Spectroscopic Data (Representative):

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, a singlet for the C5-proton of the triazole ring, and a broad singlet for the amino protons. The chemical shifts will be influenced by the solvent and the protonation state. In a solvent like DMSO-d6, the N-methyl protons would likely appear around 3.5-4.0 ppm, and the triazole ring proton around 7.5-8.0 ppm. The amino protons would be downfield and may exchange with water in the solvent.[8][9]

  • ¹³C NMR: The carbon NMR would show three distinct signals: one for the N-methyl carbon, and two for the carbons of the triazole ring. The chemical shifts would be characteristic of the substituted triazole system.[8][9]

  • Mass Spectrometry (ESI+): The mass spectrum would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 99.1.

Potential Applications and Biological Activity

While specific biological data for 2-Methyl-2H-triazol-4-ylamine hydrobromide is limited, the broader class of 1,2,3-triazole derivatives has shown a wide range of pharmacological activities.[2][3] This suggests that the title compound could be a valuable scaffold for the development of novel therapeutic agents.

  • Antimicrobial and Antifungal Agents: Many 1,2,3-triazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[3] The presence of the amino group and the N-methyl substitution could be explored for optimizing these properties.

  • Anticancer Agents: The triazole nucleus is present in several anticancer drugs. Derivatives of 1,2,3-triazole have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.[2]

  • Enzyme Inhibitors: The structural features of 1,2,3-triazoles make them suitable for targeting the active sites of enzymes. For instance, some derivatives have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[10]

Potential_Applications A 2-Methyl-2H-triazol-4-ylamine Hydrobromide B Medicinal Chemistry Scaffold A->B C Antimicrobial Research B->C D Anticancer Drug Discovery B->D E Enzyme Inhibition Studies B->E

Figure 3: Potential research applications stemming from the core structure.

Safety, Handling, and Storage

As with any chemical, 2-Methyl-2H-triazol-4-ylamine hydrobromide should be handled with appropriate care in a laboratory setting. The following guidelines are based on the general properties of aminotriazoles and their salts.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Specific toxicity data is not available. However, some aminotriazole derivatives are known to have potential health risks. Assume the compound is harmful if swallowed or inhaled and may cause skin and eye irritation.

Conclusion

2-Methyl-2H-triazol-4-ylamine hydrobromide is a promising building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its identity, a plausible synthetic route, expected physicochemical and spectroscopic properties, and safety considerations. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • European Patent Office. (1993). Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives. [Link]

  • Frontiers. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • Google Patents. (n.d.). Process for the preparation of 4-amino-1,2,4-Triazole.
  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. [Link]

  • ResearchGate. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

  • SciSpace. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]

  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]

  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]

  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

  • International Scholarly Research Notices. (2017). synthesis of 1,2,4 triazole compounds. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

  • Egyptian Journal of Chemistry. (2022). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. [Link]

  • ResearchGate. (2025). and 4H-1,2,4-triazole derivatives: A patent review (2008-2011) | Request PDF. [Link]

  • Frontiers. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Amino-s-triazole (CAS 61-82-5). [Link]

  • MCB Books. (n.d.). WHAT IS AMINOTRIAZOLE | PROPERTIES | SPECIFICATIONS. [Link]

  • Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References. [Link]

  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • University of South Florida. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Defense Technical Information Center. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. [Link]

  • Wikipedia. (n.d.). Heterocyclic amine formation in meat. [Link]

Sources

Foundational

Introduction: The Triazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Novel Triazole Compounds The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Novel Triazole Compounds

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in the landscape of drug discovery.[1][2] Existing as two primary isomers, 1,2,3-triazole and 1,2,4-triazole, this core structure is not merely a passive linker but an active pharmacophore capable of engaging with biological targets through hydrogen bonding and dipole interactions.[3][4] Its remarkable metabolic stability and synthetic accessibility, particularly through the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," have cemented its importance.[4][5] This guide provides an in-depth exploration of the diverse biological activities of novel triazole compounds, focusing on their mechanisms of action, the experimental workflows used for their evaluation, and the structure-activity relationships that govern their therapeutic potential. The narrative is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind them.

Antifungal Activity: The Classic Strength of Triazoles

Triazole-based compounds are among the most successful classes of antifungal agents used clinically.[6][7] Their primary mechanism of action involves the targeted disruption of the fungal cell membrane's integrity.[8] This section delves into the molecular basis of this activity and the standard methodology for its quantification.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic or fungicidal effect of most antifungal triazoles stems from their potent and selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is a critical catalyst in the biosynthetic pathway of ergosterol, the primary sterol component of the fungal cell membrane, which is analogous to cholesterol in mammalian cells.[10] By binding to the heme iron atom in the active site of CYP51, triazoles prevent the conversion of lanosterol to ergosterol.[9] This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[8][11]

Antifungal_Mechanism acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane cyp51->ergosterol demethylation triazoles Triazole Compounds triazoles->cyp51 INHIBITION

Caption: Mechanism of triazole antifungal activity via inhibition of CYP51.

Experimental Protocol: Antifungal Susceptibility Testing via Broth Microdilution

The gold standard for quantifying antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][13] The broth microdilution method is a reliable and scalable technique for this purpose.[14]

Objective: To determine the MIC of novel triazole compounds against pathogenic fungal strains.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 medium

  • Fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus), standardized to 0.5 McFarland turbidity

  • Novel triazole compounds, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antifungal drug (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the triazole compound. Perform a serial two-fold dilution in the broth medium across the wells of a 96-well plate, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL). Leave wells for positive (no drug) and negative (no fungi) controls.

  • Inoculum Preparation: Culture the fungal strain and suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a specific cell density. Dilute this suspension into the broth medium to achieve the final target inoculum size (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Inoculation: Add the standardized fungal inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Seal the plates and incubate at 35-37°C for 24-48 hours, depending on the fungal species.[14]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest drug concentration in which there is no visible turbidity or growth.[12] This can be confirmed by reading the optical density (OD) at 600 nm with a microplate reader.

Trustworthiness: This protocol's validity is ensured by including a positive control (a known antifungal like Fluconazole) to confirm the assay is working correctly and a growth control (inoculum without drug) to ensure the fungi are viable.

Anticancer Activity: A Burgeoning Field for Triazole Derivatives

The structural versatility of the triazole ring has enabled its incorporation into a vast array of molecules with potent anticancer activity.[15][16] These compounds can target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanisms of Action: A Multi-Targeted Approach

Unlike their antifungal counterparts, anticancer triazoles do not converge on a single mechanism. Their activity is diverse and dependent on the overall molecular structure. Key mechanisms include:

  • Enzyme Inhibition: Many triazole hybrids are designed as inhibitors of kinases (e.g., EGFR, CDK4/6) or topoisomerases, which are crucial for cell signaling and DNA replication in cancer cells.[17][18]

  • Induction of Apoptosis: Certain derivatives can trigger programmed cell death by modulating apoptotic pathways.[18][19]

  • Cell Cycle Arrest: Compounds have been shown to arrest the cell cycle at specific phases (e.g., G2/M or S phase), preventing cancer cells from dividing.[18][20]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental first step in evaluating a potential anticancer agent is to assess its cytotoxicity against various cancer cell lines. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method for this purpose.[21][22]

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel triazole compounds on human cancer cell lines.

Causality: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt to a purple formazan product, which is insoluble in water.[21] The amount of formazan produced is directly proportional to the number of viable cells.[22] A reduction in formazan indicates a loss of cell viability due to the compound's cytotoxic or cytostatic effects.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed_cells 1. Seed Cancer Cells in 96-well Plate incubate_24h 2. Incubate 24h (Allow Adherence) seed_cells->incubate_24h add_compound 3. Add Triazole Compound (Serial Dilutions) incubate_24h->add_compound incubate_48_72h 4. Incubate 48-72h add_compound->incubate_48_72h add_mtt 5. Add MTT Reagent incubate_48_72h->add_mtt incubate_4h 6. Incubate 4h (Formazan Formation) add_mtt->incubate_4h add_solubilizer 7. Add Solubilizer (e.g., DMSO, SDS) incubate_4h->add_solubilizer read_absorbance 8. Read Absorbance (~570 nm) add_solubilizer->read_absorbance dose_response 9. Plot Dose-Response Curve read_absorbance->dose_response calc_ic50 10. Calculate IC50 Value dose_response->calc_ic50

Caption: Experimental workflow for determining anticancer cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Treat the cells with various concentrations of the novel triazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for an additional 48-72 hours.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the purple formazan crystals.[23]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation:

Compound Cell Line IC50 (µM)[18][20]
5c PC3 (Prostate) 10.8 ± 0.04
5c MCF-7 (Breast) 20.53 ± 0.21
Vf MCF-7 (Breast) 2.91
Vf MDA-MB-231 (Breast) 1.914
Vg MCF-7 (Breast) 0.891
Doxorubicin PC3 (Prostate) Standard

| Staurosporine | MCF-7 (Breast) | 3.144 |

Antibacterial and Antiviral Potential: Expanding the Therapeutic Horizon

While renowned for antifungal and anticancer properties, the triazole scaffold is also a fertile ground for the development of novel antibacterial and antiviral agents.[24][25][26]

Antibacterial Activity

Novel 1,2,4-triazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[27] Some compounds have been shown to inhibit the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall peptidoglycan, presenting a validated target for antibacterial drug design.[28] The evaluation of antibacterial activity follows the same robust broth microdilution protocol used for antifungal testing, with adjustments made for bacterial growth media (e.g., Mueller-Hinton Broth) and incubation times (typically 16-20 hours).[14]

Antiviral Activity

The triazole ring is a key component of several antiviral drugs, most notably the broad-spectrum agent Ribavirin (a 1,2,4-triazole nucleoside).[29] Novel triazole-containing compounds, including nucleoside and non-nucleoside analogs, have shown promise against a range of viruses such as influenza, herpes simplex virus (HSV), and coxsackievirus.[26][29][30] The mechanism often involves the inhibition of key viral enzymes like RNA-dependent RNA polymerase or interference with viral entry or replication processes.[29]

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for initial antiviral screening.[31]

Objective: To determine the 50% effective concentration (EC50) of a triazole compound required to protect host cells from virus-induced cell death.

Causality: Many viruses cause visible damage to host cells in culture, a phenomenon known as the cytopathic effect (CPE). An effective antiviral compound will protect the cells from this damage by inhibiting viral replication. The level of cell protection (viability) can be quantified, often using a colorimetric readout like MTT or XTT.

Step-by-Step Methodology:

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells, MDCK cells) in a 96-well plate and incubate until confluent.

  • Treatment and Infection: Remove the growth medium. Add serial dilutions of the triazole compound to the wells, followed by a standardized amount of the virus. Include cell controls (no virus, no compound), virus controls (virus, no compound), and compound toxicity controls (compound, no virus).

  • Incubation: Incubate the plate at 37°C for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

  • CPE Quantification: Assess cell viability. This can be done visually by microscopy or, more quantitatively, by adding a viability dye like MTT or XTT and measuring the absorbance.

  • EC50 and CC50 Calculation: From the data, calculate the EC50 (the compound concentration that inhibits CPE by 50%) and the CC50 (the compound concentration that causes 50% cytotoxicity in the absence of the virus). The Selectivity Index (SI = CC50/EC50) is then calculated as a measure of the compound's therapeutic window. An SI greater than 3-10 is generally considered promising.[32]

Conclusion and Future Perspectives

The triazole scaffold continues to be an exceptionally fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability, coupled with its ability to engage in crucial biological interactions, ensures its relevance in modern drug discovery. The broad spectrum of activity, spanning from potent antifungal and anticancer effects to promising antibacterial and antiviral potential, highlights the remarkable versatility of this heterocyclic core.[1][33] Future research will likely focus on the development of triazole hybrids that can modulate multiple targets simultaneously, offering a strategy to enhance efficacy and overcome drug resistance.[5][17] The systematic application of the robust screening protocols detailed in this guide is essential for identifying and advancing the next generation of triazole-based therapeutics.

References

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).
  • Prasad, R., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. PMC - NIH.
  • Mechanisms of Antifungal Triazoles and Related Drugs. (2017). Symbiosis Online Publishing.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents. (n.d.). PubMed.
  • Triazoles as antimicrobial: A review. (2017). International Journal of Chemical Studies.
  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI.
  • 1,2,3-Triazole hybrids in medicinal chemistry: Advances in click chemistry and cytotoxic studies. (n.d.).
  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). RSC Publishing.
  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (n.d.). PubMed.
  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (n.d.). RSC Publishing.
  • Synthesis and Biological Applications of Triazole Derivatives – A Review. (2013).
  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (2022). Bentham Science Publisher.
  • Broth microdilution. (n.d.). Wikipedia.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed.
  • Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue. (2023). Taylor & Francis.
  • New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. (2024). PubMed.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023).
  • Progress and challenges in the development of triazole antimicrobials. (2024). PMC.
  • Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. (2020). PMC - NIH.
  • Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. (n.d.). PMC.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap.
  • Biological Potentials of Biological Active Triazole Derivatives: A Short Review. (n.d.). Longdom Publishing.
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.
  • A Literature Review Focusing on the Antiviral Activity of[8][9][12] and[8][9][11]-triazoles. (2023). Retrieved from

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (n.d.).
  • Antiviral Drug Screening. (2021). VIROLOGY RESEARCH SERVICES.
  • Recent advancements for the evaluation of anti-viral activities of natural products. (n.d.). PMC - NIH.
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023).
  • A Literature Review Focusing on the Antiviral Activity of[8][9][12] and[8][9][11]-triazoles. (n.d.). PubMed. Retrieved from

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers.
  • Recent advances in various biological potential of triazole heterocycles nucleus. (n.d.). SciSpace.
  • Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. (2025). MDPI.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). ResearchGate.
  • Triazole Nucleoside Derivatives Bearing Aryl Functionalities on the Nucleobases Show Antiviral and Anticancer Activity. (2025). ResearchGate.
  • Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. (n.d.). Puerto Rico Health Sciences Journal.
  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES.
  • Triazole Derivatives and Their Biological Activity - A Review. (2025). ResearchGate.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. (n.d.). PMC.
  • How to test antiviral activity of compound?. (2019). ResearchGate.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • Antiviral Methods and Protocols. (2000). PMC.
  • Screening and Evaluation of Other Viruses Antivirals. (n.d.). Creative Diagnostics.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Methyl-2H-triazol-4-ylamine Hydrobromide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Ligand Candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Ligand Candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized bioconjugation, drug discovery, and materials science due to its high efficiency, selectivity, and biocompatibility.[1][2][3] A critical component of modern CuAAC protocols is the use of stabilizing ligands that protect the catalytically active Cu(I) oxidation state from disproportionation and oxidation, while also accelerating the reaction rate.[4][5][6] While ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used, the exploration of novel ligands with potentially advantageous properties is an ongoing endeavor.[4][7]

This document provides a detailed technical guide on the proposed use of 2-Methyl-2H-triazol-4-ylamine hydrobromide as a ligand in CuAAC reactions. While direct, peer-reviewed applications of this specific compound in click chemistry are not yet widely documented, its chemical structure suggests several potential benefits that merit its consideration and evaluation by researchers in the field. This guide will, therefore, be based on established principles of CuAAC, the known chemistry of analogous triazole-based ligands, and a scientifically grounded rationale for its application.

Scientific Rationale: Potential Advantages of 2-Methyl-2H-triazol-4-ylamine Hydrobromide

The unique structural features of 2-Methyl-2H-triazol-4-ylamine hydrobromide suggest its potential as an effective ligand in CuAAC reactions. The rationale for its use is built upon the following key attributes:

  • Enhanced Copper(I) Chelation and Catalytic Activity: The 1,2,3-triazole ring is a well-established motif in CuAAC ligands, capable of coordinating with copper(I).[6][7] The presence of an N-methyl group at the 2-position and an amino group at the 4-position can potentially enhance the electron-donating properties of the triazole ring. This increased electron density at the copper center may accelerate the catalytic cycle.[8]

  • Improved Aqueous Solubility: The hydrobromide salt form of the compound suggests good solubility in aqueous and polar protic solvents. This is a significant advantage for bioconjugation reactions, which are often performed in biological buffers.[4] This property makes it a potential alternative to water-soluble ligands like THPTA.

  • Simplified Structure and Synthesis: Compared to bulky, multi-dentate ligands like TBTA, 2-Methyl-2H-triazol-4-ylamine hydrobromide is a simple, small molecule. This can be advantageous in terms of its synthesis and purification, as well as potentially leading to less steric hindrance around the catalytic center.

Physicochemical Properties
PropertyValueSource
IUPAC Name 2-Methyl-2H-1,2,3-triazol-4-amine hydrobromide
CAS Number 2095725-99-6
Molecular Formula C₃H₇BrN₄
Molecular Weight 179.02 g/mol
Appearance White to off-white crystalline powder
Solubility Expected to be soluble in water, methanol, and DMSO

Proposed Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine

While 2-Methyl-2H-triazol-4-ylamine hydrobromide is commercially available, an in-house synthesis may be desirable. The following is a proposed synthetic route based on established methods for the synthesis of substituted 1,2,3-triazoles.[9][10]

Synthesis_of_2_Methyl_2H_1_2_3_triazol_4_amine reagent1 Methylhydrazine reaction1 [1] reagent1->reaction1 reagent2 Sodium Azide reaction2 [2] reagent2->reaction2 reagent3 Glycolonitrile reagent3->reaction1 intermediate1 2-Azido-N-methylacetamidine intermediate1->reaction2 product 2-Methyl-2H-1,2,3-triazol-4-amine reaction1->intermediate1 reaction2->product caption Proposed Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine.

Caption: Proposed synthetic route for 2-Methyl-2H-1,2,3-triazol-4-amine.

Protocol Steps:

  • Step[11]: Synthesis of 2-Azido-N-methylacetamidine (Intermediate).

    • In a well-ventilated fume hood, dissolve glycolonitrile in a suitable solvent such as methanol.

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of methylhydrazine.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the solvent can be removed under reduced pressure to yield the crude intermediate.

  • Step[12]: Cyclization to 2-Methyl-2H-1,2,3-triazol-4-amine (Product).

    • Dissolve the crude intermediate in a polar aprotic solvent like DMF.

    • Add an equimolar amount of sodium azide.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

    • Monitor the formation of the triazole product by TLC or LC-MS.

    • After cooling to room temperature, the reaction mixture can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Formation of the Hydrobromide Salt.

    • Dissolve the purified 2-Methyl-2H-1,2,3-triazol-4-amine in a minimal amount of a suitable solvent like isopropanol.

    • Slowly add a solution of hydrobromic acid in the same solvent until the pH is acidic.

    • The hydrobromide salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Application Protocol: CuAAC Bioconjugation

This protocol provides a general starting point for the use of 2-Methyl-2H-triazol-4-ylamine hydrobromide as a ligand in a typical CuAAC reaction for bioconjugation. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific substrates.

CuAAC_Workflow start Prepare Stock Solutions step1 Combine Azide and Alkyne Substrates start->step1 step2 Add Ligand and Copper(II) Sulfate step1->step2 step3 Initiate Reaction with Sodium Ascorbate step2->step3 step4 Incubate Reaction Mixture step3->step4 step5 Quench and Purify Product step4->step5 end Characterize Product step5->end caption Experimental Workflow for CuAAC using the proposed ligand.

Caption: Experimental Workflow for CuAAC using the proposed ligand.

Reagent Preparation
  • Azide-functionalized molecule (e.g., protein, peptide, or small molecule): Prepare a stock solution of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, or drug molecule): Prepare a stock solution of known concentration in a compatible solvent (e.g., DMSO or water).

  • 2-Methyl-2H-triazol-4-ylamine hydrobromide (Ligand): Prepare a 50 mM stock solution in deionized water.

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each experiment.

Reaction Protocol

This protocol is for a final reaction volume of 100 µL.

  • In a microcentrifuge tube, combine the following in order:

    • Azide-functionalized molecule (to a final concentration of 100 µM).

    • Alkyne-functionalized molecule (to a final concentration of 200-500 µM, typically 2-5 equivalents).

    • Buffer to bring the volume to 80 µL.

  • Add 2 µL of the 50 mM 2-Methyl-2H-triazol-4-ylamine hydrobromide stock solution (final concentration: 1 mM).

  • Add 2 µL of the 50 mM CuSO₄ stock solution (final concentration: 1 mM). Vortex briefly to mix.

  • Initiate the reaction by adding 10 µL of the freshly prepared 1 M sodium ascorbate stock solution (final concentration: 100 mM). Vortex gently to mix.

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be protected from light if using photosensitive reagents.

Reaction Parameters and Expected Outcomes
ParameterRecommended RangeRationale
Ligand:Copper Ratio 1:1 to 5:1A slight excess of ligand can help stabilize the Cu(I) catalyst.
Final Copper Concentration 50 µM - 1 mMHigher concentrations can increase reaction rates but may also lead to protein precipitation or cellular toxicity in biological systems.
Reducing Agent 10-100 mM Sodium AscorbateA significant excess of the reducing agent is used to maintain a reducing environment and prevent re-oxidation of Cu(I).
Reaction Time 30 min - 12 hReaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent imaging).
pH 6.5 - 8.0CuAAC is generally tolerant of a range of pH values, but optimal performance is often seen around neutral pH.
Workup and Purification

The method for purification will depend on the nature of the product.

  • For proteins and peptides: The product can be purified by size-exclusion chromatography, dialysis, or affinity chromatography (if a tag is incorporated).

  • For small molecules: The product can be purified by standard techniques such as extraction, precipitation, or column chromatography.

Catalytic Cycle and the Role of the Ligand

The proposed role of 2-Methyl-2H-triazol-4-ylamine in the CuAAC catalytic cycle is to coordinate with the copper(I) center, thereby stabilizing it and facilitating the key steps of the reaction.

CuAAC_Catalytic_Cycle cluster_legend Legend Cu_I Cu(I)-Ligand Complex Copper_Acetylide Copper(I) Acetylide Cu_I->Copper_Acetylide + Alkyne Alkyne Terminal Alkyne Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,2,3-Triazole Product Triazolide->Product + H+ Product->Cu_I Regenerates Catalyst Proton_Source H+ Source L Ligand = 2-Methyl-2H-triazol-4-ylamine caption Proposed CuAAC catalytic cycle with the ligand.

Caption: Proposed CuAAC catalytic cycle with the ligand.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Methyl-2H-triazol-4-ylamine hydrobromide.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Conclusion and Future Outlook

2-Methyl-2H-triazol-4-ylamine hydrobromide presents itself as a promising, yet underexplored, ligand for copper-catalyzed click chemistry. Its simple structure, potential for enhanced catalytic activity, and likely aqueous solubility make it an attractive candidate for a range of applications, particularly in bioconjugation. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers to begin exploring the utility of this compound. Further experimental validation is necessary to fully characterize its performance in comparison to established ligands and to optimize its use in various click chemistry applications.

References

  • Recent Advancements in CuAAC Click Approaches for the Synthesis of 1,2,3-Triazole Hybrid Compounds as Anticancer Agents. Chem Biodivers. 2025;22(7):e202403462. [Link]

  • Special Issue : Recent Advances in CuAAC Click Chemistry. MDPI. [Link]

  • Click Triazoles for Bioconjugation. PMC. [Link]

  • Most used CuAAC reaction ligands. ResearchGate. [Link]

  • Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. MDPI. [Link]

  • µ-Acetylide and µ-alkenylidene ligands in “click” triazole syntheses. ResearchGate. [Link]

  • Recent Advancements in CuAAC Click Approaches for the Synthesis of 1,2,3-Triazole Hybrid Compounds as Anticancer Agents. PubMed. [Link]

  • Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. ResearchGate. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. [Link]

  • Synthesis and Characterization of Copper(I) Complexes with Triazole Derivative Ligands Containing an α-Diimine Moiety. ResearchGate. [Link]

  • An arginine-dehydroascorbate adduct formed in copper-catalysed azide-alkyne click reactions resembles an advanced glycation end product. Royal Society of Chemistry. [Link]

  • Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. PubMed. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PMC. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and ... PMC. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: 2-Methyl-2H-triazol-4-ylamine Hydrobromide in Medicinal Chemistry

[1][2] Executive Summary 2-Methyl-2H-triazol-4-ylamine hydrobromide is a high-value heterocyclic building block used to introduce the 2-methyl-2H-1,2,3-triazole moiety into bioactive small molecules.[1][2] Unlike its N1-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Methyl-2H-triazol-4-ylamine hydrobromide is a high-value heterocyclic building block used to introduce the 2-methyl-2H-1,2,3-triazole moiety into bioactive small molecules.[1][2] Unlike its N1-substituted isomers, the N2-substituted triazole offers a unique electronic profile characterized by lower polarity and "pseudo-azulenic" aromaticity, often resulting in improved lipophilicity and blood-brain barrier (BBB) permeability.[2] This guide details the strategic application, handling, and synthetic protocols for utilizing this amine in drug discovery, specifically as a bioisostere for heteroaryl amines (e.g., aminopyrazoles, aminoisoxazoles).[2]

Part 1: Compound Profile & Strategic Value

Chemical Identity & Physical Properties

The compound is supplied as a hydrobromide salt to ensure stability, as the free amine can be prone to oxidation or decomposition over extended storage.

PropertyData
IUPAC Name 2-Methyl-2H-1,2,3-triazol-4-amine hydrobromide
Molecular Formula C₃H₆N₄[1][2] · HBr
Molecular Weight 179.02 g/mol (Salt) / 98.11 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in DMSO, MeOH, Water; Sparingly soluble in DCM, EtOAc
Acidity (pKa) ~3.5 (Conjugate acid of amine); Triazole ring is weakly basic
H-Bonding 1 Donor (NH₂), 2 Acceptors (N1, N3)
The "N2-Isomer" Advantage

In medicinal chemistry, the regiochemistry of the methyl group on the triazole ring dictates the physicochemical properties.

  • Dipole Moment: N2-methyl-1,2,3-triazoles have a significantly lower dipole moment (~1.2 D) compared to N1-methyl isomers (~5.0 D).[1][2] This reduction in polarity is critical for improving membrane permeability and oral bioavailability .[1]

  • Bioisosterism: The 4-amino-2-methyl-triazole core serves as an excellent bioisostere for:

    • 3-Aminopyrazole: Similar H-bond donor/acceptor vectors but different pKa.[1][2]

    • 3-Aminoisoxazole: More chemically stable (isoxazoles can open metabolically).[1][2]

    • 2-Aminopyridine: Reduced basicity, avoiding hERG liability often associated with basic pyridines.[1]

Part 2: Synthetic Utility & Reaction Optimization

Handling the Hydrobromide Salt

Challenge: The HBr salt is acidic and nucleophilic (Br⁻).[1] In transition metal-catalyzed reactions (e.g., Buchwald-Hartwig), bromide ions can poison catalysts or compete with the desired halide.[2] In amide couplings, the acidic proton must be neutralized to allow the amine to act as a nucleophile.

Solution:

  • In-situ Neutralization: For standard amide couplings, use 3.0–4.0 equivalents of a tertiary base (DIPEA or TEA) to sequester the HBr.[1][2]

  • Free-Basing (Recommended for Metal Catalysis): If performing palladium-catalyzed cross-couplings, convert the salt to the free base prior to reaction to remove bromide ions.[1][2]

Workflow Diagram: Activation & Coupling

The following Graphviz diagram illustrates the decision matrix for processing the starting material based on the intended downstream application.

G Start 2-Methyl-2H-triazol-4-ylamine Hydrobromide (Salt) Decision Intended Reaction? Start->Decision Amide Amide Coupling (HATU/EDC) Decision->Amide Acylation Metal Pd-Catalyzed Arylation Decision->Metal Arylation Base Add 3-4 eq. DIPEA (In-situ Neutralization) Amide->Base Required Product1 Triazole-Amide Scaffold Base->Product1 FreeBase Free-Basing Step (SCX-2 Cartridge or Extraction) Metal->FreeBase Crucial Product2 N-Aryl Triazole (Kinase Inhibitor Core) FreeBase->Product2

Caption: Workflow for activating 2-Methyl-2H-triazol-4-ylamine HBr for acylation vs. arylation.

Part 3: Detailed Experimental Protocols

Protocol A: Free-Basing (Removal of HBr)

Use this protocol before Pd-catalyzed reactions or if the coupling partner is acid-sensitive.[1][2]

  • Dissolution: Dissolve 1.0 g (5.6 mmol) of the hydrobromide salt in 10 mL of Methanol (MeOH).

  • Neutralization: Add 1.5 g of solid Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃).[1][2]

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes.

  • Filtration: Filter the mixture through a celite pad to remove inorganic salts (NaBr/KBr and excess carbonate).

  • Concentration: Concentrate the filtrate under reduced pressure (keep bath <40°C, as the free amine is volatile and potentially unstable).

    • Alternative (SCX-2): Load the MeOH solution onto an SCX-2 (Strong Cation Exchange) cartridge.[1][2] Wash with MeOH. Elute the free amine with 2M NH₃ in MeOH.

  • Yield: Expect >90% recovery of the free base (oil or low-melting solid).[1][2] Use immediately.

Protocol B: Standard Amide Coupling (HATU Method)

Ideal for attaching the triazole amine to a carboxylic acid tail.[1][2]

Reagents:

  • Carboxylic Acid (1.0 eq)[1][2][3]

  • 2-Methyl-2H-triazol-4-ylamine HBr (1.2 eq)[1][2]

  • HATU (1.2 eq)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)[1][2]

  • DMF (Dimethylformamide) (0.1 M concentration)[1][2]

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir for 5 minutes to form the activated ester.

  • Addition: Add 2-Methyl-2H-triazol-4-ylamine HBr (1.2 mmol) directly to the reaction mixture.

  • Base Adjustment: Immediately add the remaining DIPEA (1.5 mmol) to neutralize the HBr salt. Note: Failure to add this second portion of base will stall the reaction.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Target mass = Acid MW + 98 - 18).[1][2]

  • Workup: Dilute with EtOAc (20 mL). Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1][2] Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).[1][2]

Protocol C: Reductive Amination

For synthesizing secondary amines (N-alkylated triazoles).[1][2]

Reagents:

  • Aldehyde (1.0 eq)[1][2]

  • Triazole Amine HBr (1.1 eq)[1][2]

  • STAB (Sodium Triacetoxyborohydride) (1.5 eq)[1][2]

  • DIPEA (1.1 eq)[1][2]

  • DCE (Dichloroethane) or DCM[1][2]

Procedure:

  • Mix the Aldehyde and Triazole Amine HBr in DCE.

  • Add DIPEA (1.1 eq) to free-base the amine in situ.[1][2] Stir for 30 mins to allow imine formation.

  • Add STAB (1.5 eq) in one portion.[1][2]

  • Stir at RT overnight. Quench with sat. NaHCO₃.

Part 4: Pharmacophore & SAR Logic[1]

The 2-methyl-2H-1,2,3-triazole-4-amine moiety is often used to optimize Kinase Inhibitors and Epigenetic Modulators .[1][2]

Structural-Activity Relationship (SAR) Map[1][2]

SAR Center 2-Methyl-2H-1,2,3-triazol-4-amine (Core Scaffold) N2_Methyl N2-Methyl Group: - Low Dipole Moment - Increases Lipophilicity - Blocks Tautomerism Center->N2_Methyl Regiochemistry C4_Amine C4-Amine: - H-Bond Donor - Nucleophilic Handle - Bioisostere for Aniline Center->C4_Amine Reactivity Ring_N Ring Nitrogens (N1/N3): - Weak H-Bond Acceptors - Interactions with Solvent/Enzyme Pocket Center->Ring_N Binding

Caption: Pharmacophore features of the 2-methyl-triazole-amine core.

Case Study: Bioisosteric Replacement

In the development of inhibitors for targets like LSD1 (Lysine-specific demethylase 1) or GPR88 , replacing a phenyl-amine or pyrazole-amine with the 2-methyl-triazole-amine often results in:

  • Improved Solubility: The triazole nitrogens improve aqueous solubility compared to a phenyl ring.[1]

  • Metabolic Stability: The 2-methyl-triazole ring is generally resistant to oxidative metabolism (CYP450) compared to electron-rich furans or thiophenes.[1][2]

References

  • SynBlock Chemical Data. 2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide Product Page. SynBlock.[1] Link

  • Bonandi, E., et al. (2017).[1][2] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. Link

  • Maddess, M. L., et al. (2020).[1][2] "Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles." Organic Letters. (Contextualizing the stability of N2 isomers).

  • BenchChem Application Notes. Triazole Scaffolds in Medicinal Chemistry.Link[1][2]

  • Bioisostere Database.Triazole as Amide/Heterocycle Bioisosteres. (General reference for bioisosteric principles).

(Note: Specific CAS 2095725-99-6 is a catalog number for the salt form; primary literature often refers to the free base CAS 936940-63-5 or in-situ generation).[1][2]

Sources

Method

The Versatile Building Block: 2-Methyl-2H-triazol-4-ylamine Hydrobromide in the Synthesis of Complex Molecules

Introduction: Unlocking the Potential of a Privileged Scaffold The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1] Among the vast array of triazole-based building blocks, 2-Methyl-2H-triazol-4-ylamine hydrobromide stands out as a particularly valuable synthon. Its strategic methylation at the N2 position prevents tautomerization, offering a defined and predictable platform for substitution.[2] The presence of a primary amino group at the C4 position provides a versatile handle for a multitude of chemical transformations, enabling the construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of the applications of 2-Methyl-2H-triazol-4-ylamine hydrobromide, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical characteristics of 2-Methyl-2H-triazol-4-ylamine hydrobromide is paramount for its effective utilization.

PropertyValueSource
CAS Number 2095725-99-6Synblock[3]
Molecular Formula C₃H₇BrN₄Synblock[3]
Molecular Weight 179.02 g/mol Synblock[3]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in water and polar organic solvents like methanol and DMSOGeneral Knowledge

Storage and Handling: 2-Methyl-2H-triazol-4-ylamine hydrobromide should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. As a hydrobromide salt, it is generally more stable and less prone to degradation than the corresponding free base. For reactions requiring the free amine, in situ neutralization is a common and effective strategy.

Core Synthetic Applications and Protocols

The primary utility of 2-Methyl-2H-triazol-4-ylamine hydrobromide lies in the reactivity of its C4-amino group. This nucleophilic center can readily participate in a variety of bond-forming reactions, making it an ideal starting point for library synthesis and lead optimization campaigns.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and widely employed reactions in medicinal chemistry. The amino group of 2-Methyl-2H-triazol-4-ylamine can be readily acylated to furnish a diverse range of N-(2-methyl-2H-1,2,3-triazol-4-yl)amides. These amides can serve as isosteres for other functional groups or as key pharmacophoric elements.[4]

General Workflow for Amide Coupling:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start 2-Methyl-2H-triazol-4-ylamine hydrobromide Reaction_Vessel Reaction Mixture Start->Reaction_Vessel Base Base (e.g., Et3N, DIPEA) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction_Vessel Acylating_Agent Carboxylic Acid + Coupling Agent (e.g., HATU, EDCI) or Acyl Chloride Acylating_Agent->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Chromatography Workup->Purification Product N-(2-methyl-2H-1,2,3-triazol-4-yl)amide Purification->Product

Caption: General workflow for amide bond formation.

Protocol: Synthesis of N-(2-methyl-2H-1,2,3-triazol-4-yl)benzamide

  • Preparation: To a solution of 2-Methyl-2H-triazol-4-ylamine hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise. Stir the mixture for 15 minutes to generate the free amine in situ.

  • Reaction: In a separate flask, dissolve benzoic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and stir for 10 minutes to activate the carboxylic acid.

  • Coupling: Slowly add the activated carboxylic acid solution to the free amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-(2-methyl-2H-1,2,3-triazol-4-yl)benzamide.

Sulfonamide Synthesis: Accessing a Privileged Pharmacophore

Sulfonamides are a critical class of functional groups in drug discovery, known for their ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions. The reaction of 2-Methyl-2H-triazol-4-ylamine with various sulfonyl chlorides provides a straightforward route to novel sulfonamide derivatives.

Protocol: Synthesis of N-(2-methyl-2H-1,2,3-triazol-4-yl)benzenesulfonamide

  • Preparation: In a round-bottom flask, dissolve 2-Methyl-2H-triazol-4-ylamine hydrobromide (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C.

  • Reaction: Add benzenesulfonyl chloride (1.1 eq) dropwise to the solution.

  • Stirring: Allow the reaction mixture to stir at room temperature overnight.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by recrystallization or column chromatography to yield the target sulfonamide.

Urea and Thiourea Formation: Expanding Chemical Diversity

Ureas and thioureas are important functionalities in medicinal chemistry, often found in kinase inhibitors and other targeted therapies.[5] 2-Methyl-2H-triazol-4-ylamine can be readily converted to the corresponding ureas and thioureas by reaction with isocyanates and isothiocyanates, respectively.

Logical Flow for Urea Synthesis:

G Start 2-Methyl-2H-triazol-4-ylamine (free base) Reaction Nucleophilic Addition Start->Reaction Isocyanate R-N=C=O Isocyanate->Reaction Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Reaction Product N-(2-methyl-2H-1,2,3-triazol-4-yl)urea Reaction->Product

Caption: Synthesis of ureas via isocyanates.

Protocol: Synthesis of 1-(2-methyl-2H-1,2,3-triazol-4-yl)-3-phenylurea

  • Preparation: Generate the free base of 2-Methyl-2H-triazol-4-ylamine in situ as described in the amide coupling protocol.

  • Reaction: To the solution of the free amine in anhydrous THF (0.1 M) at room temperature, add phenyl isocyanate (1.05 eq) dropwise.

  • Stirring: Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates from the reaction mixture.

  • Isolation: Collect the precipitate by filtration, wash with cold THF, and dry under vacuum to obtain the desired urea derivative. If no precipitate forms, concentrate the reaction mixture and purify by chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds for Advanced Intermediates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][6] This reaction allows for the arylation or heteroarylation of the amino group of 2-Methyl-2H-triazol-4-ylamine, providing access to a wide range of diarylamine and related structures that are prevalent in kinase inhibitors and other complex molecular targets.[7][8]

Catalytic Cycle Overview:

G Pd(0)L2 Pd(0)Ln Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Pd(II)_Intermediate LnPX(Ar) Ox_Add->Pd(II)_Intermediate Ligand_Exchange Ligand Exchange Pd(II)_Intermediate->Ligand_Exchange Amine_Complex LnP(Ar)(NHR') Ligand_Exchange->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd(0)L2 Product Ar-NHR' Red_Elim->Product ArX Aryl Halide ArX->Ox_Add Amine 2-Methyl-2H-triazol- 4-ylamine Amine->Ligand_Exchange Base Base Base->Ligand_Exchange deprotonation

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol: Synthesis of N-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add 2-Methyl-2H-triazol-4-ylamine hydrobromide (1.0 eq) and 4-bromoanisole (1.2 eq).

  • Solvent and Degassing: Add anhydrous toluene (0.1 M). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-arylated product.

Applications in Drug Discovery and Complex Molecule Synthesis

The derivatives of 2-Methyl-2H-triazol-4-ylamine hydrobromide are of significant interest in the synthesis of biologically active compounds, particularly as inhibitors of protein kinases.[9][10] The 1,2,3-triazole core can act as a bioisosteric replacement for an amide bond, enhancing metabolic stability and modulating pharmacokinetic properties.[11]

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

The following scheme illustrates a plausible synthetic route to a complex kinase inhibitor utilizing 2-Methyl-2H-triazol-4-ylamine hydrobromide as a key building block.

  • Amide Coupling: The synthesis commences with the coupling of 2-Methyl-2H-triazol-4-ylamine with a functionalized benzoic acid to introduce a key recognition element for the kinase hinge region.

  • Further Functionalization: The resulting amide can then undergo further transformations, such as a Suzuki or Sonogashira coupling on a pre-installed handle on the benzoic acid moiety, to build the final complex molecule.

Conclusion

2-Methyl-2H-triazol-4-ylamine hydrobromide is a highly versatile and valuable building block for the synthesis of complex molecules. Its well-defined structure and the nucleophilic nature of its amino group allow for a wide range of predictable and high-yielding chemical transformations. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and beyond. The continued exploration of the reactivity of this and related triazole synthons will undoubtedly lead to the discovery of new and important molecules with diverse applications.

References

  • Díaz, C., et al. (2009). Synthesis of 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)-substituted pyrazolo[3,4-d]pyrimidin-4-amines via click chemistry: potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase. Organic & Biomolecular Chemistry, 7(17), 3421-3429. [Link]

  • Abdullah, O., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(21), 6567. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Anisina, E. A., et al. (2021). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 8(1), 133-147. [Link]

  • Kharitonov, D. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles with (Het)aryl Halides and Amines, Respectively. Molecules, 27(6), 1938. [Link]

  • Piron, J., et al. (2021). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 26(11), 3364. [Link]

  • Rodrigues, F. A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(3), 209. [Link]

  • Pathan, M. A. A., et al. (2021). Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study. BMC Chemistry, 15(1), 1-17. [Link]

  • Kumar, A., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening of 2-Methyl-2H-triazol-4-ylamine Hydrobromide Derivatives for Novel Bioactive Compounds

Abstract: The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous approved therapeutic agents.[1][2] Derivatives of this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous approved therapeutic agents.[1][2] Derivatives of this versatile heterocycle exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This application note provides a comprehensive framework for the high-throughput screening (HTS) of a chemical library derived from 2-Methyl-2H-triazol-4-ylamine hydrobromide. We present detailed protocols for both biochemical and cell-based screening assays, guiding researchers from initial library preparation and assay development through to data analysis and hit confirmation. The methodologies described herein are designed to be robust and adaptable, enabling the efficient identification of novel bioactive lead compounds for drug discovery programs.

Part I: Introduction to the Screening Strategy

The core objective of a high-throughput screening campaign is to rapidly and efficiently interrogate large compound libraries to identify "hits"—molecules that modulate a biological target or pathway of interest.[6][7] The success of such a campaign hinges on a meticulously planned strategy that encompasses library quality, assay robustness, and rigorous data analysis.

The 2-Methyl-2H-triazol-4-ylamine hydrobromide core represents an ideal starting point for generating a diverse chemical library. Its structure allows for facile derivatization at the amino group, enabling the exploration of a broad chemical space through techniques like parallel synthesis. This diversity is critical for increasing the probability of discovering novel structure-activity relationships (SAR).

This guide is structured to follow the logical progression of an HTS campaign. We will first detail the foundational steps of compound library management. Subsequently, we will provide protocols for two distinct and widely applicable screening assays: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay. Finally, we will outline the critical process of data analysis and hit triage, which transforms raw screening data into a curated list of validated lead candidates.

Core HTS Workflow

The overall screening process can be visualized as a multi-stage funnel designed to progressively filter a large library down to a small number of high-confidence hits.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Confirmation cluster_3 Phase 4: Follow-up lib_prep Library Preparation (Solubilization, Plating) assay_dev Assay Development & Optimization (Z') lib_prep->assay_dev QC primary_screen Primary HTS Campaign (Single Concentration) assay_dev->primary_screen data_analysis Data Analysis & Hit Selection primary_screen->data_analysis hit_confirm Hit Confirmation (Re-test from fresh stock) data_analysis->hit_confirm dose_response Dose-Response (IC50/EC50 Determination) hit_confirm->dose_response secondary_assays Secondary & Counter-Assays (Mechanism, Specificity) dose_response->secondary_assays

Caption: General workflow for an HTS drug discovery campaign.

Part II: Library Preparation and Compound Management

The integrity of the screening library is paramount. Proper handling ensures compound stability and accurate concentration, preventing costly false positives and negatives.

Protocol 1: Compound Library Preparation

  • Solubilization:

    • Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most HTS campaigns due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.

    • Procedure: Dissolve each 2-Methyl-2H-triazol-4-ylamine hydrobromide derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Use sealed vials and store at -20°C or -80°C for long-term stability.

  • Master Plate Creation:

    • Rationale: Master plates serve as the primary source for creating all subsequent assay plates, minimizing freeze-thaw cycles of the original stock solutions.

    • Procedure: Using an automated liquid handler, aliquot the 10 mM stock solutions into 96- or 384-well polypropylene plates. Seal the plates securely with foil or cap mats and store at -20°C.

  • Assay-Ready Plate (ARP) Preparation:

    • Rationale: ARPs, also known as "daughter plates," contain the compounds at an intermediate concentration and are used directly in the screening assay. This step involves a "stamping" or "pinning" process.

    • Procedure: Perform a serial dilution from the master plate to create an intermediate plate. From this, transfer a small volume (e.g., 50-100 nL) of each compound solution into the wells of the final 384- or 1536-well assay plates using a pin tool or acoustic dispenser. Allow the DMSO to evaporate, leaving a dry film of the compound. ARPs can be prepared in large batches and stored desiccated at -20°C until use.

Part III: HTS Assay Protocols

The choice of assay depends on the therapeutic area of interest. We provide two robust protocols: a biochemical assay for targeted screening (e.g., against a specific enzyme) and a cell-based assay for phenotypic screening (e.g., for anticancer activity).

A. Biochemical Screen: Kinase Inhibition Assay

This protocol describes a generic, luminescence-based assay to identify inhibitors of a specific protein kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; low luminescence indicates high kinase activity, while high luminescence indicates inhibition.

Protocol 2: Kinase-Glo® Assay for HTS

  • Assay Development & Optimization:

    • Objective: To determine optimal concentrations of kinase and substrate and to validate assay performance.

    • Procedure:

      • Perform a matrix titration of kinase and its specific substrate to find concentrations that yield a robust signal-to-background ratio and are within the linear range of the ATP-luciferase reaction.

      • Assess the assay's tolerance to DMSO, ensuring that the final concentration used for screening (typically ≤1%) does not significantly inhibit the enzyme.

      • Run several plates with only positive (no enzyme) and negative (vehicle control) controls to calculate the Z'-factor.

        • Causality: A Z'-factor > 0.5 is considered the benchmark for a robust and reliable HTS assay, indicating a sufficient separation between the high and low signals relative to their variability.[8]

  • Primary Screening Protocol (384-well format):

    • Step 1: Reagent Preparation: Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase buffer.

    • Step 2: Compound Addition: Use pre-prepared ARPs containing the triazole derivative library.

    • Step 3: Kinase Reaction Initiation:

      • Add 5 µL of 2X kinase solution to each well of the assay plate.

      • Add 5 µL of 2X substrate/ATP solution to initiate the reaction. The final compound concentration is typically 10 µM.

      • Plate Layout: Include control wells on every plate:

        • Negative Control (0% Inhibition): Reaction with DMSO vehicle.

        • Positive Control (100% Inhibition): Reaction with a known potent inhibitor or without the enzyme.

    • Step 4: Incubation: Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).

    • Step 5: Signal Detection:

      • Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

      • Incubate for 10 minutes at room temperature to stabilize the signal.

      • Read the luminescence on a compatible plate reader.

B. Cell-Based Screen: Cytotoxicity Assay

This protocol uses a luminescence-based method to measure cell viability by quantifying ATP, an indicator of metabolically active cells. It is a powerful tool for identifying compounds with potential anticancer activity.[9]

Protocol 3: CellTiter-Glo® Viability Assay for HTS

  • Assay Development & Optimization:

    • Objective: To determine the optimal cell seeding density and incubation time.

    • Procedure:

      • Select a relevant cancer cell line (e.g., HeLa, A549).

      • Perform a cell titration experiment, seeding a range of cell densities in a 384-well plate. Measure viability after 24, 48, and 72 hours to find conditions that ensure logarithmic growth and a strong signal.

      • Conduct a DMSO tolerance test to confirm that the final vehicle concentration does not affect cell viability.

      • Calculate the Z'-factor using wells with cells (negative control) and wells with a known cytotoxic agent or no cells (positive control). Aim for a Z'-factor > 0.5.

  • Primary Screening Protocol (384-well format):

    • Step 1: Cell Seeding: Using a multi-drop dispenser, seed the optimized number of cells (e.g., 2,000 cells/well) in 20 µL of culture medium into each well of the assay plates containing the pre-spotted triazole derivatives.

    • Step 2: Incubation: Incubate the plates for the predetermined duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

    • Step 3: Signal Detection:

      • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

      • Add 20 µL of CellTiter-Glo® Reagent to each well.

      • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Read the luminescence on a plate reader.

Part IV: Data Analysis and Hit Identification

Raw data from the plate reader must be processed and normalized to identify statistically significant "hits."[10][11] This process is critical for minimizing false positives and ensuring that resources are focused on the most promising compounds.

Data Normalization and Hit Selection
  • Normalization: The raw data (luminescence units) from each well is converted to a percentage inhibition or percentage viability value.

    • Formula for % Inhibition (Biochemical Assay): % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Formula for % Viability (Cell-Based Assay): % Viability = 100 * (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)

  • Hit Selection: A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample population.

    • Z-Score Calculation: Z-Score = (Value_Compound - Mean_Sample) / SD_Sample

    • Hit Criteria: Compounds with a % inhibition > 50% or a Z-Score > 3 are often classified as primary hits. This threshold must be adapted to the specific assay and the desired hit rate.[12]

Hit Triage Workflow

The initial list of primary hits requires further validation to eliminate artifacts and confirm activity. This triage process is essential for an efficient hit-to-lead campaign.[13]

Hit_Triage cluster_0 Screening & Analysis cluster_1 Validation & Confirmation cluster_2 Characterization start HTS Library (~50,000 Compounds) primary Primary Screen (Single-point, e.g., 10 µM) start->primary analysis Data Analysis (Z-Score > 3 or % Inhibition > 50%) primary->analysis hits Primary Hits (~500 Compounds, ~1% Hit Rate) analysis->hits confirm Hit Confirmation Screen (Re-test from fresh stock) hits->confirm dose Dose-Response Assay (8-point, IC50 determination) confirm->dose confirmed_hits Confirmed Hits (~100 Compounds) dose->confirmed_hits secondary Secondary / Counter-Assays (Orthogonal assays, specificity panels) confirmed_hits->secondary sar Structure-Activity Relationship (SAR) & Chemical Tractability Analysis secondary->sar lead_series Lead Series (~5-10 Compounds) sar->lead_series Selection

Caption: A typical hit triage funnel in a drug discovery project.

Part V: Hit Confirmation and Characterization

Primary hits must be confirmed through a series of follow-up experiments.

Protocol 4: Dose-Response Curve and IC₅₀ Determination

  • Rationale: A dose-response experiment confirms the compound's activity and determines its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This is a critical step to weed out false positives from the primary screen.

  • Procedure:

    • Select the confirmed hits from the re-test experiment.

    • Prepare a serial dilution series for each hit compound (e.g., 8 points, 3-fold dilutions starting from 50 µM).

    • Perform the same biochemical or cell-based assay as in the primary screen using this dilution series.

    • Plot the % inhibition or % viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism, an in-house tool) to calculate the IC₅₀ value.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format.

Table 1: IC₅₀ Values for Confirmed Hits from a Hypothetical Kinase Screen

Compound ID Structure IC₅₀ (µM) Hill Slope
HTS-001 [Image of structure] 0.85 1.1 0.992
HTS-002 [Image of structure] 2.3 0.9 0.987
HTS-003 [Image of structure] 15.6 1.3 0.995

| HTS-004 | [Image of structure] | > 50 | N/A | N/A |

Secondary Assays: Validated hits should be tested in orthogonal or counter-assays to confirm their mechanism of action and rule out non-specific activity or assay interference. For example, hits from a kinase screen should be tested against a panel of other kinases to assess selectivity. Hits from a cytotoxicity screen could be tested in apoptosis assays (e.g., Caspase-Glo®) to elucidate the mechanism of cell death.

Conclusion

The protocols and workflows detailed in this application note provide a robust foundation for conducting a high-throughput screening campaign on libraries of 2-Methyl-2H-triazol-4-ylamine hydrobromide derivatives. By integrating careful library management, rigorous assay optimization, and a structured hit triage process, researchers can efficiently identify and validate novel bioactive compounds. This strategic approach maximizes the potential for discovering promising lead candidates for further development in drug discovery programs, leveraging the proven therapeutic potential of the triazole scaffold.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved February 16, 2026.
  • Evotec. (n.d.). Biochemical Assay Services. Retrieved February 16, 2026.
  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Al-Ostoot, F.H., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
  • Frontiers Media. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved February 16, 2026.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved February 16, 2026.
  • An, W. F., & Tolliday, N. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1-12.
  • News-Medical. (n.d.). Biochemical Assays for Efficient Hit Prioritization After Screening | eBook. Retrieved February 16, 2026.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved February 16, 2026.
  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • Bentham Science Publishers. (n.d.). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Retrieved February 16, 2026.
  • Bentham Science Publishers. (2024). A Pharmacological Update of Triazole Derivative: A Review. Retrieved February 16, 2026.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved February 16, 2026.
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Journal of Chemical and Pharmaceutical Research.
  • Sharma, D., et al. (2021). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Current Drug Targets.
  • Zhang, X.D. (2011). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening.
  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 441-458.
  • Pelz, O., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(18), e143.
  • Maji, B., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 177(4), 1067-1079.e19.
  • Cambridge MedChem Consulting. (2017).
  • Jakes, A.D., et al. (2023). A High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology.
  • Lim, J., et al. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science.
  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved February 16, 2026.
  • Lim, J., et al. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Semantic Scholar.
  • Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Retrieved February 16, 2026.
  • Cassaday, J., et al. (2016). A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction. Assay and Drug Development Technologies.
  • Royal Society of Chemistry. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science.
  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved February 16, 2026.
  • Synblock. (n.d.). CAS 2095725-99-6 | 2-Methyl-2H-[9][14][15]triazol-4-ylamine hydrobromide. Retrieved February 16, 2026.

  • Bayrak, H., et al. (2013).
  • Target Discovery Institute, University of Oxford. (n.d.). High Throughput Screening. Retrieved February 16, 2026.
  • Sabale, P.M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • MDPI. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Medicinal Chemistry. Retrieved February 16, 2026.
  • International Journal of Pharmaceutical Sciences and Research. (2023).
  • Singh, S., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methyl-2H-triazol-4-ylamine Hydrobromide Synthesis

Status: Operational Ticket ID: REF-CEF-INT-001 Subject: Yield Optimization & Troubleshooting for Cefepime Side-Chain Synthesis Executive Summary & Core Chemistry User Context: You are likely synthesizing 4-amino-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-CEF-INT-001 Subject: Yield Optimization & Troubleshooting for Cefepime Side-Chain Synthesis

Executive Summary & Core Chemistry

User Context: You are likely synthesizing 4-amino-2-methyl-1,2,3-triazole hydrobromide (CAS: 15968-83-9), a critical intermediate for the C-3 side chain of fourth-generation cephalosporins like Cefepime and Cefozopran .

The Central Challenge: The synthesis hinges on the regioselectivity of the methylation step. The starting material, 4-nitro-1H-1,2,3-triazole, possesses three potential alkylation sites (N1, N2, N3). The N2-isomer is the required pharmaceutical intermediate. The N1-isomer is a common impurity that lowers overall yield and complicates purification.

Standard Synthetic Pathway:

  • Methylation: 4-nitro-1H-1,2,3-triazole

    
     2-methyl-4-nitro-1,2,3-triazole (Desired) + 1-methyl isomer (Byproduct).
    
  • Reduction: Nitro group reduction to free amine.

  • Salt Formation: Stabilization as the hydrobromide salt.

Diagnostic Workflow (Interactive Troubleshooting)

Use the following logic tree to diagnose your specific yield loss.

TroubleshootingLogic Start START: Where is the yield loss? Methylation Step 1: Methylation (Isomer Ratio Issues) Start->Methylation High N1 isomer content Reduction Step 2: Reduction (Incomplete Conversion) Start->Reduction Stalled reaction / Tarry product Salt Step 3: Salt Formation (Crystallization Loss) Start->Salt Product won't precipitate BaseCheck Check Base/Solvent System Are you using NaOH/Water? Methylation->BaseCheck CatCheck Catalyst Poisoning? (Sulfide/Thiol impurities?) Reduction->CatCheck Solubility Solvent too polar? Salt->Solubility Soln_Meth Switch to K2CO3/Acetone or DMF (Thermodynamic Control) BaseCheck->Soln_Meth Yes Soln_Red Increase H2 Pressure or Switch to Fe/HCl (Bechamp) CatCheck->Soln_Red Soln_Salt Use EtOH/Et2O antisolvent Ensure anhydrous HBr Solubility->Soln_Salt

Figure 1: Diagnostic logic tree for isolating yield-limiting steps in triazole synthesis.

Critical Protocol Optimization

Module A: Maximizing N2-Regioselectivity (The Yield Killer)

The methylation of 4-nitro-1,2,3-triazole is the most sensitive step. Under kinetic control, the N1-isomer often dominates. You must push the reaction toward thermodynamic control to favor the N2-isomer.

Common Pitfall: Using strong bases (NaOH/KOH) in aqueous media often leads to a ~40:60 (N1:N2) ratio, requiring extensive column chromatography or fractional crystallization.

Optimized Protocol Recommendations:

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Mechanistic Rationale
Base NaOH / KOHK₂CO₃ or Cs₂CO₃ Weaker bases reduce rapid, non-selective deprotonation/alkylation events.
Solvent Water / MethanolAcetone or DMF Aprotic polar solvents stabilize the transition state favoring the N2-alkylation.
Alkylating Agent Methyl Iodide (MeI)Dimethyl Sulfate (DMS) DMS often provides better control at scale, though toxicity is higher.
Temperature Room TempReflux (Acetone) Higher thermal energy helps overcome the activation barrier for the thermodynamic N2 product.

Technical Insight: If your N2:N1 ratio is below 4:1, switch to the K₂CO₃/Acetone system . Process data suggests this can improve the ratio to >8:1, significantly reducing yield loss during the subsequent separation of isomers [1, 2].

Module B: Reduction Efficiency

Once the 2-methyl-4-nitro-1,2,3-triazole is isolated, the nitro group must be reduced.

Issue: Incomplete reduction or formation of azo-dimer impurities. Solution:

  • Catalytic Hydrogenation (Cleaner): Pd/C (5-10% loading) in Methanol.

    • Troubleshooting: If the reaction stalls, check for sulfur contamination from the methylation step (if DMS was used and not quenched properly).

  • Chemical Reduction (Robust): Iron powder / HCl (Bechamp reduction).

    • Why use this? It is less sensitive to impurities and highly scalable, though it generates iron waste. For the hydrobromide salt, using HBr instead of HCl in this step can streamline the process.

Step-by-Step Optimized Protocol

Note: All steps must be performed in a fume hood. Nitrotriazoles are potentially energetic; handle with care.[1][2]

Step 1: Regioselective Methylation
  • Suspend 4-nitro-1H-1,2,3-triazole (1.0 eq) and K₂CO₃ (1.2 eq) in Acetone (10V).

  • Stir at room temperature for 30 mins to form the salt.

  • Add Dimethyl Sulfate (1.1 eq) dropwise over 1 hour. Exotherm control is critical.

  • Heat to reflux for 4–6 hours. Monitor by HPLC (Target: <1% starting material).

  • Workup: Filter inorganic salts. Concentrate filtrate.[3]

  • Purification: Recrystallize from Ethanol/Water. The N2-isomer (mp ~124°C) is significantly higher melting than the N1-isomer (liquid or low melt), allowing for effective separation [3].

Step 2: Reduction & Salt Formation
  • Dissolve purified 2-methyl-4-nitro-1,2,3-triazole in Methanol.

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 3–5 bar H₂ pressure at 40°C.

  • Once H₂ uptake ceases, filter catalyst (Celite).

  • Salt Formation: Cool the filtrate to 0–5°C. Slowly add 48% HBr (aq) or HBr in Acetic Acid (1.1 eq).

  • Add Diethyl Ether or MTBE as an antisolvent to maximize precipitation.

  • Filter the white crystalline solid: 2-Methyl-2H-triazol-4-ylamine hydrobromide .

Frequently Asked Questions (FAQs)

Q: Why is my final product pink/red instead of white? A: This indicates oxidation of the amine or trace azo-impurities from the reduction step.

  • Fix: Recrystallize immediately using Ethanol with a pinch of activated charcoal. Store the amine salt under inert gas (Argon/Nitrogen) and away from light.

Q: Can I use 1-methyl-4-nitro-1,2,3-triazole if I isolate it? A: No. The position of the methyl group is fixed.[2] Reducing the N1-isomer yields the wrong amine (1-methyl-4-amino-1,2,3-triazole), which will not fit the pharmacophore for Cefepime. It must be discarded or used for different applications.

Q: My yield drops during the HBr salt formation. Why? A: The amine hydrobromide is highly water-soluble. If you use aqueous HBr and do not remove enough water, the product remains in the mother liquor.

  • Fix: Use HBr in Acetic Acid or strip the solvent completely to dryness after adding HBr, then triturate with Isopropanol/Ether.

Visualizing the Pathway

SynthesisPathway Start 4-Nitro-1H-1,2,3-triazole Methylation Methylation (DMS/K2CO3) Start->Methylation IsomerSep Isomer Separation (Crystallization) Methylation->IsomerSep N2_Nitro 2-Methyl-4-nitro-triazole (Target Intermediate) IsomerSep->N2_Nitro Major Product (Thermodynamic) N1_Nitro 1-Methyl-4-nitro-triazole (Discard) IsomerSep->N1_Nitro Minor Product Reduction Reduction (Pd/C + H2) N2_Nitro->Reduction SaltForm Salt Formation (HBr/HOAc) Reduction->SaltForm Final 2-Methyl-2H-triazol-4-ylamine HBr (Final Product) SaltForm->Final

Figure 2: The optimized synthetic pathway emphasizing the critical isomer separation step.

References

  • BenchChem. (2025).[2][4] Synthetic Routes to 4-Methyl-5-nitro-2H-1,2,3-triazole Derivatives: Application Notes and Protocols. Retrieved from

  • Google Patents. (2014). CN103508938A - Process for synthesizing 4-amino-2-methyl-2H-1,2,3-triazole. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-2H-triazol-4-ylamine Hydrobromide

Welcome to the technical support resource for 2-Methyl-2H-triazol-4-ylamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Methyl-2H-triazol-4-ylamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this highly polar, heterocyclic amine salt. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The purification of 2-Methyl-2H-triazol-4-ylamine hydrobromide (MW: 179.02 g/mol , Formula: C₃H₇BrN₄) presents a unique set of challenges primarily due to its nature as a salt of a basic amine. Issues such as high polarity, strong interactions with standard purification media, and the potential for co-purification of structurally similar impurities are common hurdles. This guide provides a structured approach to overcoming these obstacles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for troubleshooting specific experimental issues.

Q1: What are the most common impurities I should expect?

A1: Impurities typically originate from the synthesis process. Common contaminants include:

  • Starting Materials: Unreacted precursors used in the triazole ring formation or methylation steps.

  • Regioisomers: Isomeric products such as 1-Methyl-1H-1,2,3-triazol-4-ylamine or 4-Methyl-4H-1,2,4-triazol-3-amine can form depending on the synthetic route.[1][2][3]

  • Degradation Products: The triazole ring is generally stable, but aggressive pH or temperature conditions can lead to decomposition.

  • Inorganic Salts: Byproducts from the hydrobromide salt formation or other steps, such as sodium bromide.

Q2: Why is purifying this specific compound so challenging?

A2: The difficulty arises from a combination of its chemical properties:

  • High Polarity: The amine and triazole functionalities, combined with its salt form, make the molecule highly polar and very soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents.

  • Salt Character: As a hydrobromide salt, its behavior is distinct from its freebase form. It may not behave predictably in standard chromatography systems designed for neutral organic molecules.

  • Interaction with Stationary Phases: The basic amine group has a strong affinity for the acidic silanol groups on standard silica gel, which can lead to significant peak tailing, poor separation, and even irreversible binding to the column.[4][5]

Q3: What is the best general approach for purification: recrystallization or chromatography?

A3: The choice depends on the nature and quantity of impurities.

  • Recrystallization is often the most effective and scalable method for removing minor impurities, especially if they have different solubility profiles. It is the preferred first-line approach for amine salts.[6][7]

  • Column Chromatography is necessary when impurities are structurally very similar to the product and have comparable solubilities. However, it requires specialized conditions to be successful.[4]

Q4: How can I definitively confirm the purity of my final product?

A4: A combination of analytical techniques is essential for a comprehensive purity assessment.[8]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A method using a suitable column (e.g., C18 for reversed-phase or a mixed-mode column) can separate and quantify impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities, including isomers, if their signals do not overlap.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main component and helps in identifying impurities.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during purification.

Issue 1: Recrystallization yields are low or the product "oils out."

Possible Cause A: Suboptimal Solvent System The key to successful recrystallization is identifying a solvent (or solvent pair) in which your product is highly soluble at elevated temperatures but poorly soluble at room or sub-zero temperatures.[6]

Solution: Systematic Solvent Screening

  • Single Solvent Systems: Test the solubility of a small amount of crude product in various polar solvents (e.g., isopropanol, ethanol, methanol, water) at room temperature and then upon heating. A good solvent will fully dissolve the compound when hot but show significant precipitation upon cooling.

  • Mixed Solvent Systems: If a single solvent is not ideal, use a binary system. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., methanol) while hot. Then, slowly add a "poor" solvent (an "anti-solvent" like ethyl acetate, acetonitrile, or diethyl ether) dropwise until the solution becomes cloudy (the cloud point). Re-heat gently until the solution is clear again, then allow it to cool slowly.[6][7]

Data Presentation: Recrystallization Solvent Guide

SolventBoiling Point (°C)Polarity IndexRole & Comments
Isopropanol (IPA)82.64.3Excellent primary solvent. Often provides good crystals for amine salts.
Ethanol (EtOH)78.45.2Good primary solvent. Similar to IPA, may be slightly too strong a solvent.
Methanol (MeOH)64.76.6Strong primary solvent. Often needs an anti-solvent due to high solubility.[10]
Acetonitrile (MeCN)81.66.2Can be a primary solvent or anti-solvent. Test carefully.
Ethyl Acetate (EtOAc)77.14.3Typical anti-solvent. Use with MeOH or EtOH.
Diethyl Ether (Et₂O)34.62.9Excellent anti-solvent. Very volatile. Often used for final precipitation.

Possible Cause B: Product is an oil, not a crystal ("Oiling Out") This occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated complex).

Solution: Promoting Crystallization

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator, and finally a freezer. Rapid cooling promotes oiling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

  • Seed the Solution: If you have a few pure crystals, add one or two to the cooled, supersaturated solution to initiate crystallization.

  • Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it and attempt to crystallize again.[5]

Issue 2: Poor separation or complete retention on a silica gel column.

Possible Cause: Strong Acid-Base Interaction with Silica Standard silica gel is acidic (pKa ~4.5) due to surface silanol (Si-OH) groups. The basic amine of your compound (pKa likely >5) can be protonated by the silica, leading to a strong ionic interaction that prevents elution.[4]

Visualization: Analyte-Silica Interaction

cluster_0 Standard Silica Gel Chromatography Analyte Amine (R-NH₂) Silica Silica Surface (Si-OH) Analyte->Silica Acid-Base Interaction Result Strong Binding & Peak Tailing Silica->Result Causes Crude Crude Hydrobromide Salt (in Water) Base Add Base (e.g., NaOH) to pH > 10 Crude->Base Extract Extract Freebase with Organic Solvent (e.g., DCM, EtOAc) Base->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) & Evaporate Extract->Dry Freebase Purified Freebase (as oil or solid) Dry->Freebase Acid Dissolve in Solvent (e.g., IPA) & Add HBr (aq. or in Acetic Acid) Freebase->Acid Final Pure Hydrobromide Salt (Precipitates) Acid->Final

Sources

Troubleshooting

optimizing reaction conditions for 2-Methyl-2H-triazol-4-ylamine hydrobromide

Technical Support Center: Optimization of 2-Methyl-2H-triazol-4-ylamine Hydrobromide Executive Summary 2-Methyl-2H-triazol-4-ylamine hydrobromide (also known as 4-amino-2-methyl-1,2,3-triazole HBr) is a critical high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Methyl-2H-triazol-4-ylamine Hydrobromide

Executive Summary

2-Methyl-2H-triazol-4-ylamine hydrobromide (also known as 4-amino-2-methyl-1,2,3-triazole HBr) is a critical high-value intermediate, particularly in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural value lies in the 2-substituted 1,2,3-triazole motif, which serves as a stable, non-basic bioisostere for amides or pyrazoles.[1]

However, accessing this specific isomer is synthetically non-trivial due to the inherent tautomeric ambiguity of the 1,2,3-triazole ring.[2] The primary challenges facing researchers are regioselectivity (differentiating N2-methyl from N1/N3-methyl isomers) and the stability of the free amine, which is prone to oxidation and polymerization.

This guide provides a validated optimization workflow, troubleshooting Q&A, and characterization protocols to ensure high-purity isolation of the target salt.

Module 1: Validated Synthetic Workflows

We recommend two primary routes. Route A is the industry standard for scale-up due to lower raw material costs, while Route B is preferred for small-scale medicinal chemistry where safety (avoiding azides/nitro compounds) is a priority.

Route A: The Nitro-Reduction Pathway (Scale-Up Preferred)

This route involves the methylation of 4-nitro-1H-1,2,3-triazole followed by reduction.[3]

  • Step 1: Regioselective Methylation

    • Precursor: 4-Nitro-1H-1,2,3-triazole.[4][5]

    • Reagents: MeI (Methyl Iodide) or DMS (Dimethyl Sulfate), K₂CO₃.[1][2]

    • Solvent: Acetone (favors N2) vs. DMF (often increases N1).[1][2]

    • Critical Control: The reaction produces a mixture of N2-methyl (Target) and N1-methyl (Impurity) isomers.[2] The N2 isomer is typically less polar.[2]

  • Step 2: Separation

    • Isolate the N2-isomer via column chromatography (SiO₂, Hexane/EtOAc).[1][2] The N2 isomer elutes first (higher R_f).[2]

  • Step 3: Reduction & Salt Formation

    • Catalyst: Pd/C (10%) under H₂ (1-3 atm).[1][2]

    • Solvent: MeOH or EtOH.[2]

    • Salt Formation:[1][2] Add HBr (48% aq. or in AcOH) immediately after filtering the catalyst to trap the unstable amine as the stable hydrobromide salt.[1][2]

Route B: The Curtius Rearrangement (Safety Preferred)[2][3]
  • Step 1: Start with 2-methyl-1,2,3-triazole-4-carboxylic acid.

  • Step 2: Formation of acyl azide (DPPA/TEA or SOCl₂ then NaN₃).[3][1][2]

  • Step 3: Thermal rearrangement in t-BuOH to form the Boc-protected amine.

  • Step 4: Deprotection with HBr/AcOH to yield the target salt directly.[1][2]

Visual Workflow: Synthesis & Decision Logic

SynthesisWorkflow Start Start: Select Precursor Nitro Precursor: 4-Nitro-1H-1,2,3-triazole Start->Nitro Scale-up Acid Precursor: 2-Methyl-triazole-4-COOH Start->Acid Safety/Lab Scale Alkylation Step 1: Methylation (MeI, K2CO3, Acetone) Nitro->Alkylation Curtius Step 1: Curtius Rearrangement (DPPA, tBuOH) Acid->Curtius IsomerMix Mixture: N2 (Major) + N1 (Minor) Alkylation->IsomerMix Separation Purification: Silica Chromatography Isolate High Rf Spot (N2) IsomerMix->Separation Critical Step Reduction Step 2: Reduction (H2, Pd/C) or (Fe/HCl) Separation->Reduction BocAmine Intermediate: Boc-Amine Curtius->BocAmine SaltForm Step 3: HBr Treatment Precipitate HBr Salt BocAmine->SaltForm Deprotection Reduction->SaltForm Final Target: 2-Methyl-2H-triazol-4-ylamine HBr SaltForm->Final

Caption: Figure 1. Dual-pathway synthetic strategy comparing the Nitro-Reduction route (left) and Curtius Rearrangement route (right).

Module 2: Troubleshooting Guide (FAQ)

This section addresses specific failure points reported by users during the synthesis and handling of this compound.

Category 1: Regioselectivity & Isomer Control

Q1: I am getting a 1:1 mixture of N1 and N2 isomers during methylation. How can I favor the N2 isomer? Answer: The N2 position is sterically more accessible but electronically competing with N1.[2] To optimize for N2 (the 2-methyl isomer):

  • Solvent Switch: Switch from polar aprotic solvents like DMF or DMSO to Acetone or Acetonitrile .[1][2] Polar solvents tend to stabilize the transition state for N1 alkylation.[1][2]

  • Base Selection: Use a weaker base like K₂CO₃ rather than NaH.[2] NaH forms a "naked" anion that is more aggressive and less selective.[2]

  • Temperature: Lower the reaction temperature to 0°C–RT. High temperatures (reflux) promote thermodynamic equilibration which may not favor the desired kinetic product depending on the substrate.[1][2]

  • Reference: BenchChem Protocols indicate that N2 alkylation is favored in lower dielectric media [1].[2]

Q2: How do I quickly distinguish between the N1-methyl and N2-methyl isomers by NMR? Answer:

  • N2-Methyl (Target): The methyl singlet typically appears upfield (around 4.0 – 4.2 ppm in CDCl₃).[1][2] The triazole ring has C2 symmetry if symmetric, but here the C5-proton is diagnostic.

  • N1-Methyl (Impurity): The methyl singlet is typically downfield (around 4.3 – 4.5 ppm ).[2]

  • Symmetry Check: In ¹³C NMR, the N2-isomer is more symmetric in electron distribution.

  • TLC: The N2-isomer is generally less polar (higher R_f) than the N1-isomer because the dipole moment of the 2-substituted ring is smaller.

Category 2: Reduction & Amine Stability[3][6][7]

Q3: My yield drops significantly during the hydrogenation step. The product seems to decompose. Answer: The free amine (4-amino-1,2,3-triazole) is unstable and prone to oxidation or dimerization.

  • Solution: Do not isolate the free amine.[2] Perform the hydrogenation in the presence of 1 equivalent of HBr (if compatible with your vessel) or, more commonly, filter the catalyst into a receiving flask already containing HBr in Acetic Acid or Dioxane.[1][2]

  • Alternative: If using Fe/HCl reduction (Bechamp conditions), the acidic media naturally protects the amine.[1][2] Ensure thorough removal of Iron salts, as transition metals catalyze the decomposition of the amine [2].[1][2]

Q4: The HBr salt is hygroscopic and turns sticky.[1][2] How do I dry it? Answer:

  • Recrystallization: Use EtOH/Et₂O or iPrOH/Heptane .[2] Dissolve in minimal hot ethanol and crash out with ether/heptane.[2]

  • Drying: Dry under high vacuum at 40°C in the presence of P₂O₅.[2] Avoid temperatures >60°C for prolonged periods as the HBr salt can discolor (darken) due to trace oxidation.[2]

Category 3: Reaction Conditions Table
VariableRecommendationRationale
Alkylation Solvent Acetone or THFPromotes N2-selectivity over N1.
Alkylation Base K₂CO₃ (granular)Milder base prevents over-alkylation and improves regiocontrol.[1][2]
Reduction Catalyst 10% Pd/CStandard efficiency; avoid PtO₂ if ring hydrogenation is a risk.[2]
H₂ Pressure 1–3 bar (Balloon)High pressure is unnecessary and may reduce the triazole ring.[1][2]
Salt Stoichiometry 1.05 eq. HBrSlight excess ensures complete protonation; avoid large excess to prevent acidity issues downstream.[1][2]

Module 3: Characterization & QC

Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆):

    • 
       8.5–9.5 ppm (br s, 3H, NH₃⁺)[2]
      
    • 
       7.6 ppm (s, 1H, Triazole-CH)[2]
      
    • 
       4.1 ppm (s, 3H, N-CH₃)[2]
      
  • Mass Spectrometry (ESI+): m/z = 99.1 [M+H]⁺ (Free base mass).[2]

Troubleshooting Logic Tree

Troubleshooting Problem Problem Encountered Issue1 Low Regioselectivity (N1 vs N2) Problem->Issue1 Issue2 Low Yield in Reduction Problem->Issue2 Issue3 Sticky/Dark Product Problem->Issue3 Sol1 Change Solvent to Acetone Use K2CO3 Issue1->Sol1 Sol2 Trap with HBr immediately Avoid air exposure Issue2->Sol2 Sol3 Recrystallize (EtOH/Et2O) Dry over P2O5 Issue3->Sol3

Caption: Figure 2. Rapid diagnostic flow for common synthesis issues.

References

  • BenchChem. "Synthetic Routes to 4-Methyl-5-nitro-2H-1,2,3-triazole Derivatives: Application Notes and Protocols." BenchChem Application Notes, 2025. Link[1][2]

  • Organic Chemistry Portal. "Synthesis of Amines by Reduction of Nitro Compounds." Organic Chemistry Portal, Accessed 2023.[1][2] Link

  • SynBlock. "2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide Product Data." SynBlock Catalog, CAS 2095725-99-6. Link

  • MDPI. "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles." Molecules, 2023.[3][1][2][6] Link[1][2]

Sources

Optimization

Technical Support Center: Spectroscopic Identification of Triazole Isomers

Welcome to the technical support center for the spectroscopic identification and troubleshooting of triazole isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic identification and troubleshooting of triazole isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common but critical challenge of unambiguously distinguishing between 1,2,3- and 1,2,4-triazole regioisomers. Incorrect isomer assignment can have profound implications for structure-activity relationships (SAR), patentability, and clinical outcomes.

This resource provides in-depth, technique-specific troubleshooting in a direct question-and-answer format. It moves beyond simple protocols to explain the causal logic behind experimental choices, empowering you to solve problems methodically and confidently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when a synthesis yields isomeric mixtures or an ambiguous product.

Q1: My synthesis could produce either a 1,2,3- or a 1,2,4-triazole. Which spectroscopic technique is the most definitive for a quick check?

A: For a rapid and often definitive check, ¹³C NMR spectroscopy is an excellent starting point. The chemical environments of the two carbon atoms within the triazole ring are distinctly different between the isomers. In 1,4-disubstituted 1,2,3-triazoles, the C5 carbon signal typically appears significantly upfield (around 120-125 ppm) compared to the C4 carbon signal of the corresponding 1,5-disubstituted 1,2,3-triazole (around 133 ppm).[1] For 1,2,4-triazoles, the two ring carbons also have characteristic shifts that differ from the 1,2,3-isomers. If available, ¹⁵N NMR is even more powerful due to the large chemical shift dispersion of nitrogen, but it is less commonly used for routine checks due to lower sensitivity.

Q2: I only have ¹H NMR data, and the triazole proton signal is a singlet. How can I tell which isomer I have?

A: A single triazole proton singlet is common and ambiguous on its own. While there are subtle differences in typical chemical shifts (the C5-H of a 1,4-disubstituted 1,2,3-triazole is often slightly more deshielded than the C4-H of a 1,5-isomer), these can be heavily influenced by substituents.[2] Your best immediate recourse using only proton NMR is a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. An NOE correlation between the triazole C-H proton and the protons of the N1-substituent definitively identifies the 1,4-disubstituted 1,2,3-triazole isomer.[1] The absence of this correlation suggests the 1,5-isomer, but this is less conclusive. For a definitive answer, a ¹H-¹³C HMBC experiment is required.

Q3: My mass spectrum for both isomer standards looks identical. Is MS useless for this problem?

A: Not at all, but it requires a deeper look. While the molecular ion ([M+H]⁺ or M⁺˙) will be identical, the fragmentation patterns upon collision-induced dissociation (CID) in an MS/MS experiment can be diagnostic.[3][4] The stability of the triazole ring and the nature of its substituents dictate the fragmentation pathways. For example, 1,2,3-triazoles often show a characteristic loss of N₂ upon fragmentation, which may be less favorable or follow a different pathway in 1,2,4-triazoles.[3][5] However, interpreting these differences often requires careful comparison with authenticated standards.

Q4: Can Infrared (IR) spectroscopy distinguish between triazole isomers?

A: While IR spectroscopy is excellent for identifying functional groups, it is generally a poor primary tool for distinguishing between triazole ring isomers.[6] The ring stretching and bending vibrations are often complex and fall within similar regions of the fingerprint spectrum (typically 900-1400 cm⁻¹).[7] While subtle differences in peak position and intensity exist, they are difficult to assign without high-level computational analysis and are easily masked by other vibrations in complex molecules.[8] It is best used to confirm the presence of the triazole ring and other functional groups, not to assign its specific isomeric form.

Part 2: In-Depth Troubleshooting by Technique
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for isomer differentiation in solution. Below are common problems and their solutions.

Q: My triazole C-H proton signal in the ¹H NMR is broad and poorly resolved, or I can't find it at all. What's happening?

A: Probable Cause & Solution

This is a frequent issue, especially for N-H triazoles, and is typically caused by two phenomena: quadrupolar broadening from the adjacent ¹⁴N nuclei and/or chemical exchange with trace amounts of acid or water in the NMR solvent.[9]

  • The Causality: The ¹⁴N nucleus has a spin I=1 and a non-spherical charge distribution (a quadrupole moment). This quadrupole interacts with local electric field gradients, leading to rapid relaxation, which broadens the signals of any directly attached protons. Chemical exchange of the labile N-H proton with solvent impurities further averages its environment, also causing signal broadening.

  • Troubleshooting Protocol:

    • D₂O Exchange: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. If the broad signal is an N-H or other exchangeable proton (like -OH, -NH₂), it will be replaced by deuterium, causing the signal to disappear completely. This is a definitive confirmation.[9]

    • Use High-Purity Solvent: Ensure you are using a fresh, high-quality deuterated solvent from a sealed ampule to minimize water content.

    • Low-Temperature Acquisition: Cooling the NMR probe (e.g., to 273 K or lower) can slow down the rate of chemical exchange, often resulting in a significantly sharper signal.[9]

Q: My ¹³C NMR spectrum is missing a quaternary carbon signal for the substituted triazole ring carbon. Is my sample degrading?

A: Probable Cause & Solution

This is unlikely to be degradation. The issue is almost certainly due to the long spin-lattice relaxation time (T₁) of quaternary carbons.

  • The Causality: Carbon-13 relaxation is dominated by dipole-dipole interactions with attached protons. Quaternary carbons lack this efficient relaxation pathway, meaning they take a much longer time to return to equilibrium after being pulsed. In standard ¹³C experiments with short delays between scans, their signal does not fully recover, leading to a very weak or absent peak.

  • Troubleshooting Protocol:

    • Increase the Relaxation Delay (d1): The simplest solution is to increase the delay between scans. Change the d1 parameter in your acquisition setup to a longer value, such as 10-20 seconds, and increase the number of scans (ns) to compensate for the longer experiment time.

    • Add a Relaxation Agent: For particularly stubborn cases, adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can dramatically shorten the T₁ of all carbons, allowing the quaternary signal to be observed with standard parameters. Use this judiciously, as it will broaden all signals.

Q: I have run ¹H and ¹³C spectra but still cannot definitively assign the isomer. What is the next logical step?

A: Probable Cause & Solution

You have reached the limit of 1D NMR. The definitive solution lies in 2D NMR experiments that reveal through-bond and through-space correlations.

  • The Causality: While chemical shifts are a powerful guide, they are ultimately empirical. Unambiguous assignment requires establishing connectivity between atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for this, as it shows correlations between protons and carbons that are 2 or 3 bonds away.

  • Workflow for Unambiguous Assignment:

    • Acquire a ¹H-¹³C HMBC Spectrum: This is the most critical experiment.

      • For a 1,4-disubstituted 1,2,3-triazole: Look for a ³J correlation from the protons on the α-carbon of the N1-substituent to the C5 carbon of the triazole ring. You will also see a correlation from the triazole C5-H proton to the C4 quaternary carbon.

      • For a 1,5-disubstituted 1,2,3-triazole: You will NOT see a correlation from the N1-substituent's α-protons to a triazole C-H. Instead, you will see a correlation from those protons to the C5 quaternary carbon. The triazole C4-H proton will show a correlation to this C5 carbon.

    • Acquire a ¹H-¹⁵N HMBC Spectrum: If ambiguity still exists, this experiment provides ultimate confirmation.[2][10][11] The correlation patterns between protons and the three distinct nitrogen atoms are unique for each isomer. For example, the triazole C-H proton will show a 2-bond correlation to two different nitrogens. The specific chemical shifts of these nitrogens provide a definitive fingerprint of the isomer.[10]

Isomer Differentiation Workflow (NMR)

G start Ambiguous Isomer ID h1_nmr Acquire ¹H & ¹³C NMR start->h1_nmr check_c13 Analyze ¹³C Shifts C5 (1,4-isomer) ~120 ppm? C4 (1,5-isomer) ~133 ppm? h1_nmr->check_c13 hmbc Acquire ¹H-¹³C HMBC check_c13->hmbc No / Ambiguous noesy Acquire ¹H-¹H NOESY check_c13->noesy Yes (for confirmation) analyze_hmbc Analyze ³J Correlations (N1-Substituent to Triazole Ring) hmbc->analyze_hmbc isomer_1_4 Confirmed: 1,4-Isomer analyze_hmbc->isomer_1_4 Yes (to C5-H) isomer_1_5 Confirmed: 1,5-Isomer analyze_hmbc->isomer_1_5 Yes (to C5-quat) n15_hmbc Advanced Step: Acquire ¹H-¹⁵N HMBC analyze_hmbc->n15_hmbc Still Ambiguous analyze_noesy NOE between N1-Subst. and Triazole C-H? noesy->analyze_noesy analyze_noesy->isomer_1_4 Yes analyze_noesy->isomer_1_5 No final_confirm Definitive Confirmation n15_hmbc->final_confirm

Caption: A decision-making workflow for triazole isomer identification using NMR spectroscopy.

2.2 Mass Spectrometry (MS)

Q: How can I optimize my ESI-MS/MS experiment to see clear differences in fragmentation between isomers?

A: Probable Cause & Solution

If you are not seeing reproducible differences, your collision energy may be too high or too low, or you may be looking at the wrong precursor ion.

  • The Causality: MS/MS fragmentation is an energy-dependent process. At low collision energies, you may only see the loss of very labile groups, which might be common to both isomers. At very high energies, you may shatter the molecule into small, uninformative fragments. The "sweet spot" is an energy level that induces cleavage of the triazole ring itself or characteristic rearrangements that differ based on the nitrogen atom positions.

  • Troubleshooting Protocol:

    • Perform a Collision Energy Ramp: Instead of using a single collision energy value, run a series of experiments where you ramp the collision energy (e.g., from 5 eV to 40 eV). This will reveal which energy produces the most informative and differential fragmentation patterns.

    • Isolate the Protonated Molecule: Ensure you are isolating the correct precursor ion, typically the protonated molecule [M+H]⁺. Avoid isolating adducts (e.g., [M+Na]⁺) unless you have a specific reason, as their fragmentation can be different and less predictable.

    • Use High-Resolution MS (HRMS): If available, use an Orbitrap or TOF instrument. The accurate mass measurements from HRMS allow you to determine the elemental composition of your fragment ions, which is crucial for proposing and validating fragmentation pathways unique to each isomer.[3][4] For example, confirming a fragment corresponds to a loss of N₂ (28.0061 Da) versus CO (27.9949 Da) is only possible with HRMS.

Typical NMR Data Summary
Isomer TypeNucleusTypical Chemical Shift (ppm)Key Diagnostic Feature
1,4-Disubstituted 1,2,3-Triazole¹³CC5: ~120-125Upfield C-H carbon signal.[1]
C4: ~145-150
1,5-Disubstituted 1,2,3-Triazole¹³CC4: ~130-135Downfield C-H carbon signal.[1]
C5: ~138-143
4-Substituted 1,2,4-Triazole¹³CC3/C5: ~140-150Often two signals of similar shift.
1,4-Disubstituted 1,2,3-Triazole¹HC5-H: ~7.5-8.5NOE to N1-substituent is possible.[1]
1,5-Disubstituted 1,2,3-Triazole¹HC4-H: ~7.5-8.5No NOE to N1-substituent.
All Isomers¹⁵N-220 to -90Large chemical shift range provides a unique fingerprint for each isomer.

Note: Chemical shifts are highly dependent on solvent and substituents and should be used as a guide, not an absolute rule.

Part 3: Advanced & Confirmatory Techniques

When spectroscopic data remains inconclusive or when absolute, irrefutable proof of structure is required (e.g., for patent filings or clinical development), more advanced techniques are necessary.

Q: My 2D NMR data is still ambiguous due to signal overlap with aromatic groups. What is the ultimate confirmation method?

A: Single-Crystal X-ray Crystallography

For definitive, unambiguous structural proof, single-crystal X-ray crystallography is the gold standard.[12][13] It provides a three-dimensional map of electron density within a crystal, revealing the precise spatial arrangement of every atom, as well as exact bond lengths and angles.[12]

  • Why it Works: Unlike spectroscopy, which infers structure from magnetic or vibrational properties, crystallography provides a direct image of the molecule in the solid state. It is not subject to the ambiguities of signal overlap or conformational averaging in solution. It is the only technique that can provide absolute stereochemistry without reference to other chiral molecules.[12][14]

  • Protocol Overview:

    • Crystal Growth: The primary challenge is growing a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation, vapor diffusion, or solvent layering techniques.

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the resulting diffraction pattern is collected.[15]

    • Structure Solution & Refinement: The diffraction data is processed to solve the "phase problem" and generate an initial electron density map.[12] This map is then refined into a final, validated molecular structure.[12]

Q: I cannot grow a crystal. Can computational chemistry help me assign the correct isomer?

A: Yes, with high confidence.

Density Functional Theory (DFT) calculations have become a powerful and highly accurate tool for predicting spectroscopic properties.

  • How it Works: By solving approximations of the Schrödinger equation, DFT can calculate the magnetic shielding around each nucleus in a proposed structure. These shielding values can then be converted into predicted NMR chemical shifts.[16][17]

  • Workflow for Computational Validation:

    • Model Building: Build 3D models of all possible isomers in silico.

    • Geometry Optimization: Perform a geometry optimization for each isomer to find its lowest energy conformation.

    • NMR Calculation: Run a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on each optimized structure.[16][18] This is a standard method that provides reliable chemical shift predictions.[16][19]

    • Comparison: Compare the predicted ¹H and ¹³C chemical shifts for each isomer with your experimental data. The isomer whose calculated spectrum most closely matches the experimental one is the correct structure. Statistical analyses (e.g., mean absolute error) can provide a quantitative measure of the fit.[16] This method has been shown to be robust for distinguishing even closely related triazole isomers.[10][20]

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum

This protocol outlines the key steps for setting up a gradient-selected ¹H-¹³C HMBC experiment, optimized for identifying correlations to quaternary carbons in triazole systems.

  • Sample Preparation: Prepare a concentrated sample (10-20 mg) in a high-quality deuterated solvent (e.g., DMSO-d₆, CDCl₃) to ensure a good signal-to-noise ratio.

  • Tuning and Shimming: Tune the ¹H and ¹³C channels of the NMR probe. Perform automated or manual shimming to achieve optimal magnetic field homogeneity.

  • Acquire Standard Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. Accurately reference the chemical shifts (e.g., to TMS or residual solvent signals).

  • Set Up the HMBC Experiment:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcedetgpsp on Bruker).

    • Set Spectral Widths (sw): In the F2 (proton) dimension, set the width to encompass all proton signals. In the F1 (carbon) dimension, set the width to cover the expected range of carbon signals (e.g., 0 to 180 ppm).

    • Optimize for Long-Range Coupling (cnst2/JXH): This is the most critical parameter. The HMBC experiment is optimized for a specific long-range coupling constant. To see correlations to quaternary carbons, which often have smaller ³JCH couplings, set this value to 8-10 Hz. A value of 8 Hz is a good starting point.

    • Set Relaxation Delay (d1): Use a standard delay of 1-2 seconds.

    • Set Number of Scans (ns) and Increments (td): For a concentrated sample, start with ns = 4 or 8. In the F1 dimension, use 256 or 512 increments (td).

  • Data Acquisition: Start the experiment. A typical HMBC will take from 30 minutes to several hours, depending on the sample concentration and chosen parameters.

  • Processing and Analysis:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum carefully.

    • Calibrate the axes using your 1D spectra.

    • Analyze the cross-peaks to identify the key 2- and 3-bond correlations that will differentiate your isomers.

References
  • Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography - Benchchem.
  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - Academia.edu.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. (2023-01-18). Available from: [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate. (2014-12). Available from: [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Available from: [Link]

  • Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method - Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link]

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (2023-05-18). Available from: [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - RSC Publishing. Available from: [Link]

  • Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B. Available from: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society. Available from: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available from: [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. Available from: [Link]

  • Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. (2021-10-18). Available from: [Link]

  • Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking - PMC. (2022-04-24). Available from: [Link]

  • 1H, 13C and 15N NMR Spectroscopy and Tautomerism of Nitrobenzotriazoles - PubMed. (2009-02-15). Available from: [Link]

  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Available from: [Link]

  • Synthesis, Characterization and DFT Calculations of 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium Hydroxide Inner Salt (Nitronitron) by 1H NMR, FT-IR, UV/Vis and HOMO-LUMO Analysis - Scientific & Academic Publishing. Available from: [Link]

  • Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment - VIBGYOR ePress. (2016-05-12). Available from: [Link]

  • Triazole - Wikipedia. Available from: [Link]

  • Differentiation between[8][12][21]triazolo[1,5-a] pyrimidine and[8][12][21]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed. (2010-08-15). Available from: [Link]

  • Method for Assigning Structure of 1,2,3-Triazoles - American Chemical Society. (2012-08-15). Available from: [Link]

  • Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of - The Royal Society of Chemistry. Available from: [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies - Der Pharma Chemica. Available from: [Link]

  • 1H NMR interpretation of an 1,2,3-triazole : r/chemistry - Reddit. (2016-12-13). Available from: [Link]

  • troubleshooting guide for spectroscopic characterization of 2H-1,3,2,4-dithiadiazole - Benchchem.
  • Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - MDPI. (2021-07-02). Available from: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - MDPI. (2023-01-18). Available from: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available from: [Link]

  • The use of X-ray crystallography to determine absolute configuration - PubMed. (2008-05-15). Available from: [Link]

  • (PDF) Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity - ResearchGate. Available from: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana - Docta Complutense. (2023-05-18). Available from: [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis | ACS Omega. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Rising Prominence of 2-Methyl-2H-triazol-4-ylamine Analogs in Kinase and Parasitic Disease Research: A Comparative Guide

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with nitrogen-containing heterocycles consistently emerging as privileged scaffolds. Among these, the 1,2,3-...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with nitrogen-containing heterocycles consistently emerging as privileged scaffolds. Among these, the 1,2,3-triazole core has garnered significant attention due to its unique combination of chemical stability, synthetic accessibility, and capacity for forming crucial interactions with biological targets. This guide delves into the structure-activity relationship (SAR) of a specific, yet increasingly important, subclass: 2-Methyl-2H-triazol-4-ylamine analogs . While systematic SAR studies on a wide array of these specific analogs remain nascent in publicly available literature, their incorporation as key building blocks in the development of potent kinase inhibitors and antimalarial agents provides a compelling narrative of their therapeutic potential. This guide will synthesize findings from seminal patents and related research to offer a comparative analysis of their performance and the underlying experimental methodologies.

The Strategic Incorporation of the 2-Methyl-2H-triazol-4-ylamine Moiety

The 2-methyl-2H-1,2,3-triazol-4-amine scaffold serves as a versatile and valuable synthon in drug discovery. Its primary amine offers a convenient handle for coupling with various electrophilic partners, allowing for the systematic exploration of chemical space. The triazole ring itself is metabolically stable and can engage in hydrogen bonding and dipole-dipole interactions within enzyme active sites. The N-methylation at the 2-position of the triazole ring is a critical feature, influencing the electronic properties and vectoral projection of substituents, which can be pivotal for achieving high target affinity and selectivity.

A prevalent strategy in the application of this scaffold involves its linkage to other heterocyclic systems, most notably pyrimidine cores, to generate potent inhibitors of various protein kinases and for the treatment of parasitic diseases like malaria.

Comparative Analysis of Bioactive Analogs

The following table summarizes representative compounds from patent literature where the 2-Methyl-2H-triazol-4-ylamine moiety is a constant feature, while modifications are introduced on the linked pyrimidine scaffold. This allows for an indirect assessment of the structural requirements for potent biological activity in the context of this specific triazole analog.

Compound IDCore Scaffold Modification (at Pyrimidine Ring)Target/AssayBiological Activity (IC50)Reference
1 N2-(4-cyclopropyl-5-fluoro-6-methyl-2-pyridyl)-5-[(3R)-3,4-dimethylpiperazin-1-yl]-Plasmodium falciparum growth inhibitionPotent antimalarial effects (specific IC50 not disclosed in patent)[1][2]
2 N2-(5-chloro-4-cyclopropyl-6-methyl-2-pyridyl)-5-[3-methylpiperazin-1-yl]-Plasmodium falciparum growth inhibitionPotent antimalarial effects (specific IC50 not disclosed in patent)[1][2]
3 Substituted BenzolactamERK1/2 Kinase InhibitionUseful in the treatment of ERK1/2-mediated conditions (specific IC50 not disclosed in patent)[3]
4 Substituted PyrazolopyrimidinePDGFR InhibitionPotent PDGFR inhibitors (specific IC50 not disclosed in patent)[4]

Structure-Activity Relationship (SAR) Insights

From the limited publicly available data, several key SAR observations can be inferred for compounds incorporating the 2-Methyl-2H-triazol-4-ylamine scaffold:

  • The Pyrimidine Core as a Hinge Binder: In many kinase inhibitor designs, the pyrimidine ring serves as a crucial "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region. The 2-Methyl-2H-triazol-4-ylamine moiety is appended at a vector that allows it to project into a solvent-exposed region or a specific sub-pocket of the ATP-binding site.

  • Modulation of Physicochemical Properties: The triazole unit can enhance the solubility and overall physicochemical profile of the larger molecule, which is a critical aspect of drug development.

  • Exploration of the Ribose Pocket: The N-methyl group of the triazole can occupy a small hydrophobic pocket, mimicking the ribose moiety of ATP in some kinase active sites.

  • Impact of Substituents on the Partner Ring: As seen in the comparative table, modifications on the pyrimidine's other substituents (e.g., the N2 and C5 positions) dramatically influence the overall potency and selectivity of the final compound. For instance, the nature of the substituted pyridine and piperazine moieties in the antimalarial compounds (Compound 1 and 2) is critical for their activity against Plasmodium falciparum.

Experimental Protocols

General Synthesis of N4-(2-methyl-2H-1,2,3-triazol-4-yl)pyrimidine-2,4-diamine Analogs

This protocol outlines a general method for the synthesis of pyrimidine derivatives bearing the 2-Methyl-2H-triazol-4-ylamine moiety, based on procedures described in the patent literature[1][2].

Step 1: Liberation of the Free Amine

  • Suspend 2-methyl-2H-1,2,3-triazol-4-amine hydrochloride in a suitable solvent such as dichloromethane (DCM).

  • Add an equivalent of a base, for example, triethylamine, under cooling (e.g., an ice bath).

  • Stir the mixture for a short period (e.g., 5-10 minutes).

  • Remove the solvent under reduced pressure to obtain the free amine.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the free amine from Step 1 in an appropriate aprotic polar solvent like N,N-dimethylformamide (DMF).

  • To this solution, add a substituted pyrimidine bearing a suitable leaving group (e.g., a chlorine atom) at the position to be coupled.

  • Add a strong base, such as sodium hydride, portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the amine.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-methyl-2H-1,2,3-triazol-4-amine analog.

cluster_synthesis General Synthetic Workflow start 2-Methyl-2H-1,2,3-triazol-4-amine HCl free_amine Liberation of Free Amine start->free_amine Base (e.g., Triethylamine) coupling Nucleophilic Aromatic Substitution with Substituted Pyrimidine free_amine->coupling Strong Base (e.g., NaH) workup Aqueous Workup and Extraction coupling->workup purification Column Chromatography workup->purification product Final Analog purification->product

Caption: General workflow for the synthesis of 2-Methyl-2H-triazol-4-ylamine analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compounds (analogs) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

    • Microtiter plates (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of a microtiter plate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

cluster_assay In Vitro Kinase Assay Workflow reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions reaction_setup Set up Kinase Reaction: Add Kinase, Substrate, and Compound to Plate reagents->reaction_setup initiation Initiate Reaction: Add ATP reaction_setup->initiation incubation Incubate at Controlled Temperature initiation->incubation detection Stop Reaction and Add Detection Reagent incubation->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Data Analysis: - Calculate % Inhibition - Determine IC50 readout->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The 2-Methyl-2H-triazol-4-ylamine scaffold is a promising building block in modern medicinal chemistry, particularly for the development of kinase inhibitors and antimalarial agents. While a comprehensive, direct comparative SAR study of a series of its simple analogs is not yet widely published, the available data from more complex derivatives clearly indicate its value. The strategic placement of this moiety within a larger molecular framework can lead to compounds with potent and selective biological activities. Further research dedicated to systematically exploring the SAR of this specific triazole core is warranted and will undoubtedly unveil new therapeutic opportunities.

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Comparative

A Strategic Guide to the In Vitro Efficacy Evaluation of 2-Methyl-2H-triazol-4-ylamine hydrobromide

This guide presents a comprehensive framework for conducting the initial in vitro evaluation of the novel compound 2-Methyl-2H-triazol-4-ylamine hydrobromide. Given the absence of established biological data for this spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive framework for conducting the initial in vitro evaluation of the novel compound 2-Methyl-2H-triazol-4-ylamine hydrobromide. Given the absence of established biological data for this specific molecule, this document outlines a hypothesis-driven approach. We will leverage the known pharmacological activities of the broader triazole chemical family to design a robust, multi-phase experimental plan. This strategy is designed for researchers, scientists, and drug development professionals to systematically characterize the compound's potential efficacy and elucidate its mechanism of action.

The triazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3][4][5] The presence of this core structure in 2-Methyl-2H-triazol-4-ylamine hydrobromide suggests that a logical starting point for its evaluation is in the context of oncology. Therefore, the following protocols are oriented towards assessing its potential as an anticancer agent, comparing its performance against well-characterized, clinically relevant alternatives.

Phase 1: Primary Efficacy Screening via Broad Cytotoxicity Assessment

The initial step is to determine if the compound exerts a cytotoxic or cytostatic effect on cancer cells. A broad screening against a panel of diverse human cancer cell lines is crucial to identify potential responders and establish a preliminary spectrum of activity. The MTT or MTS assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[6] Viable cells with active metabolism can convert tetrazolium salts (MTT or MTS) into a colored formazan product, and the intensity of this color is directly proportional to the number of viable cells.[7][8]

Comparative Compounds:
  • Doxorubicin: A standard chemotherapeutic agent with broad-spectrum activity. Its mechanisms include DNA intercalation and topoisomerase II inhibition.[9]

  • Staurosporine: A potent, albeit non-selective, kinase inhibitor known to induce apoptosis in a wide range of cell lines. It serves as a strong positive control for cytotoxicity.

Experimental Workflow for Efficacy Screening

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Mechanistic Insight A Prepare Stock Solutions (Test Compound, Doxorubicin, Staurosporine) B Seed Diverse Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) in 96-well plates A->B C Treat Cells with Serial Dilutions of Compounds (24-72h incubation) B->C D Perform MTS/MTT Viability Assay C->D E Measure Absorbance (490nm for MTS) D->E F Data Analysis: Calculate IC50 Values E->F G Hypothesize Mechanism (e.g., Kinase Inhibition) F->G If cytotoxic H Select Relevant Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) G->H I Test Compound vs. Specific Kinases H->I J Determine Ki or IC50 Against Kinase Target I->J

Caption: High-level workflow for the in vitro evaluation of a novel compound.

Detailed Protocol: MTS Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity.[7][8][10]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-2H-triazol-4-ylamine hydrobromide in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare identical dilution series for Doxorubicin and Staurosporine.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells treated with the same concentration of DMSO and "untreated control" wells with medium only.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution). Add 20 µL of the MTS reagent to each well.[7][10]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[8][10]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[7][10][11]

  • Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle control (as 100% viability) and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Cytotoxicity

The results should be summarized in a table to allow for easy comparison of potency across different cell lines.

CompoundIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT-116 (Colon)
2-Methyl-2H-triazol-4-ylamine hydrobromide Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Comparator)~0.1[12]~0.08~0.15
Staurosporine (Positive Control)~0.01~0.02~0.01

Note: IC50 values for comparators are approximate and can vary based on experimental conditions.

Phase 2: Mechanistic Investigation (Hypothesis-Driven)

Should Phase 1 reveal significant cytotoxic activity, the next logical step is to investigate the potential mechanism of action. The triazole scaffold is a common feature in many kinase inhibitors.[3] Kinases are critical enzymes in cell signaling pathways that regulate proliferation, survival, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.

A biochemical assay, such as the ADP-Glo™ Kinase Assay, can directly measure the effect of the compound on the enzymatic activity of a specific kinase.[13][14] This assay quantifies the amount of ADP produced during a kinase reaction, with a decrease in ADP indicating inhibition.[13]

Hypothetical Target Pathway: EGFR Signaling

As a starting point, we can hypothesize that the compound targets a well-known oncogenic kinase, such as the Epidermal Growth Factor Receptor (EGFR).

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras ATP->ADP Compound 2-Methyl-2H-triazol-4-ylamine hydrobromide Compound->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Detailed Protocol: ADP-Glo™ Kinase Assay (EGFR Target)

This protocol is based on the Promega ADP-Glo™ system.[13][15]

  • Reagent Preparation: Prepare reagents as per the technical manual.[15] This includes reconstituting the Kinase Detection Substrate in Kinase Detection Buffer.

  • Kinase Reaction Setup: In a 384-well plate, perform the kinase reaction in a small volume (e.g., 5 µL).[15]

    • Add recombinant human EGFR kinase.

    • Add the specific substrate peptide for EGFR.

    • Add ATP at a concentration near the Km for the enzyme.

    • Add serial dilutions of 2-Methyl-2H-triazol-4-ylamine hydrobromide or a known EGFR inhibitor (e.g., Gefitinib) as a positive control.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30-60 minutes at room temperature.[15]

  • Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer. The light output is proportional to the ADP concentration.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Data Presentation: Comparative Kinase Inhibition
CompoundIC50 (nM) vs. EGFR Kinase
2-Methyl-2H-triazol-4-ylamine hydrobromide Experimental Value
Gefitinib (Comparator)~20-80
Staurosporine (Broad Inhibitor Control)~5-20

Note: IC50 values for comparators are approximate and can vary.

Conclusion and Future Directions

This structured, comparative approach provides a robust pathway for the initial in vitro characterization of 2-Methyl-2H-triazol-4-ylamine hydrobromide. Phase 1 establishes a foundational understanding of its cytotoxic potential, while Phase 2 offers a clear strategy to begin dissecting its mechanism of action.

Positive results from these assays—specifically, potent cytotoxicity against cancer cell lines and selective inhibition of a relevant kinase—would strongly justify advancing the compound. Subsequent steps would include expanding the kinase panel to assess selectivity, evaluating effects on downstream signaling pathways via Western blot, and conducting more advanced cell-based assays to study apoptosis and cell cycle arrest. This systematic evaluation is critical for determining whether 2-Methyl-2H-triazol-4-ylamine hydrobromide represents a promising new lead for drug discovery.

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Triazole Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, triazole derivatives have emerged as a cornerstone scaffold, demonstrating a wide spectrum of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, triazole derivatives have emerged as a cornerstone scaffold, demonstrating a wide spectrum of biological activities, including potent anticancer and antifungal properties.[1][2][3] A critical mechanism underlying their efficacy, particularly in antifungal agents like fluconazole, is the inhibition of cytochrome P450 (CYP) enzymes, such as lanosterol 14α-demethylase (CYP51).[4] The nitrogen atoms within the triazole ring adeptly coordinate with the heme iron of these enzymes, disrupting their catalytic cycle.[4] Given their significance, accurately predicting the binding interactions of novel triazole inhibitors is paramount.

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (protein).[5][6] It serves as an indispensable tool for virtual screening and lead optimization, saving significant resources by prioritizing compounds for experimental validation.[7][] A comparative docking study elevates this process by evaluating multiple docking programs or scoring functions. This approach is crucial because the performance of docking algorithms can vary considerably depending on the target protein and the chemical nature of the ligands.[9] By comparing results, researchers can identify the most reliable protocol for their specific system, thereby increasing confidence in the predicted binding modes and affinities.

This guide provides an in-depth, objective comparison of methodologies for conducting comparative docking studies of triazole inhibitors, grounded in established scientific principles and supported by experimental insights.

Part 1: A Comparative Analysis of Molecular Docking Software

The choice of docking software is a critical first step that influences the entire study. No single program is universally superior; the optimal choice depends on the specific biological target, ligand properties, and computational resources.[9][10] Here, we compare three widely used docking programs: AutoDock Vina (a popular open-source tool) and Glide and GOLD (leading commercial packages).[11][12]

The fundamental goal of these programs is to explore the conformational space of the ligand within the protein's binding site and rank the resulting poses using a scoring function.[6] These scoring functions are mathematical models that estimate the binding free energy, with more negative scores typically indicating stronger binding affinity.[13][14][15]

Software Search Algorithm Scoring Function Principle Strengths Considerations
AutoDock Vina Iterated Local Search Global OptimizerMachine-learning-based, empirical and knowledge-based terms.[6]Widely accessible (free), fast, and generally good at predicting binding poses.[10]Scoring function is generalized and may be less accurate for specific systems compared to tuned commercial options.[10]
Glide (Schrödinger) Hierarchical search protocol; systematic search of conformational, orientational, and positional space.[6]Empirical; based on the OPLS-AA force field, with terms for van der Waals, electrostatics, and penalties for desolvation.[6]High accuracy in pose prediction and virtual screening; often considered a top performer in comparative studies.[11][16][17][18]Requires a commercial license; can be computationally intensive.
GOLD (CCDC) Genetic Algorithm (GA)Multiple scoring functions available (e.g., ChemPLP, GoldScore) based on force-field and empirical terms.[16]Highly flexible with multiple scoring functions and parameters; performs well with flexible ligands.[11][19]Requires a commercial license; the variety of options can necessitate more extensive validation to find the optimal settings.

Causality Behind Software Choice : For academic labs or initial exploratory studies, AutoDock Vina offers an excellent starting point due to its speed and accessibility. For pharmaceutical research where precision in virtual screening and lead optimization is critical, the investment in commercial software like Glide or GOLD is often justified by their enhanced accuracy and refined scoring functions.[6][11][17] A comparative study should ideally include at least one free and one commercial tool to benchmark performance.

Part 2: A Self-Validating Protocol for Comparative Docking

This section details a rigorous, step-by-step workflow for a comparative docking study. The inclusion of a re-docking step serves as a crucial internal validation of the protocol.[20][21]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Obtain Target Structure (e.g., PDB ID: 1ZXM) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site & Generate Grid PrepProt->Grid Ligands 3. Prepare Ligands (Generate 3D conformers, assign charges) Docking 7. Dock Triazole Library (Using Software A, B, C) Ligands->Docking Redock 5. Protocol Validation (Re-dock native ligand) Grid->Redock RMSD 6. Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->Grid Failure (Adjust Grid/Parameters) RMSD->Docking Success Scores 8. Compare Docking Scores & Binding Poses Docking->Scores Interactions 9. Analyze Interactions (H-bonds, hydrophobic, heme coordination) Scores->Interactions Conclusion 10. Select Best Protocol & Prioritize Compounds Interactions->Conclusion

Caption: Workflow for a comparative and validated molecular docking study.

Step 1: Target Protein Preparation
  • Obtain Structure : Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).[22][23] For this guide, we will use human DNA topoisomerase IIα (PDB ID: 1ZXM) as an example target for anticancer triazoles.[24]

  • Initial Cleaning : Open the PDB file in a molecular visualization tool like UCSF Chimera, MOE, or Discovery Studio.[23][25][26] Remove all non-essential components, such as water molecules, ions, and co-solvents.[22][26]

    • Expert Insight : While most water molecules are removed, specific, structurally conserved water molecules that mediate key protein-ligand interactions should be retained. This often requires careful inspection of the crystal structure and related literature.

  • Prepare Structure : Use a dedicated protein preparation tool (e.g., Chimera's Dock Prep, Schrödinger's Protein Preparation Wizard).[16][25][27] This crucial step involves:

    • Adding hydrogen atoms, as they are typically absent in crystal structures.[22][26]

    • Repairing any missing side chains or loops.[27]

    • Assigning correct protonation states for titratable residues (like His, Asp, Glu) at a physiological pH.

    • Assigning partial atomic charges using a force field (e.g., AMBER, OPLS).[25]

  • Save Prepared Receptor : Save the cleaned, prepared protein in the format required by the docking software (e.g., PDBQT for AutoDock Vina, MOL2).[22][27]

Step 2: Ligand Preparation
  • Obtain Ligand Structures : Acquire 2D or 3D structures of your triazole inhibitors. These can be drawn using chemical sketchers or downloaded from databases like PubChem or ZINC.[22][28]

  • Generate 3D Conformations : Convert 2D structures to 3D. It is vital to generate low-energy 3D conformers for each ligand, as docking programs often work with pre-generated conformers or perform on-the-fly conformational searches.[22]

  • Assign Charges and Atom Types : Use a tool like Antechamber (part of AmberTools) or the ligand preparation utilities within commercial packages to assign appropriate partial charges (e.g., AM1-BCC) and atom types.[25] This is critical for the scoring function to accurately calculate electrostatic interactions.

  • Save Prepared Ligands : Save the final ligand structures in the appropriate file format (e.g., PDBQT, SDF, MOL2).[22][28]

Step 3: Protocol Validation via Re-docking

This step is the core of a self-validating system. Its purpose is to confirm that your chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand.

  • Extract Native Ligand : From the original, unprepared PDB file (e.g., 1ZXM), extract the co-crystallized ligand. Prepare this ligand using the same procedure as in Step 2.

  • Define the Binding Site : The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand.[7][26] Ensure the grid box is large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Perform Re-docking : Dock the prepared native ligand back into the prepared protein using each software program you are comparing.

  • Calculate RMSD : Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root-Mean-Square Deviation (RMSD).[14][29]

    • Trustworthiness Check : A successful docking protocol is generally indicated by an RMSD value of less than 2.0 Å.[29][30] If the RMSD is higher, you must revisit your parameters (e.g., grid box size/center, search algorithm settings) before proceeding.[29]

Part 3: Execution and Data Interpretation

Once the protocol is validated, you can proceed to dock your library of triazole inhibitors.

Comparative Docking Results

After running the docking simulations with each validated program, summarize the quantitative data in a table. The primary metric is the docking score, which represents the predicted binding affinity.[14]

Table 1: Sample Comparative Docking Scores (kcal/mol) for Triazole Inhibitors against Topoisomerase IIα (1ZXM)

Compound ID AutoDock Vina Score Glide SP Score GOLD (ChemPLP) Score
Native Ligand (Re-docked)-10.5-11.275.8
Triazole-001-9.8-10.172.3
Triazole-002-11.2-12.585.1
Triazole-003-8.5-9.366.4
Reference Drug-10.1-10.874.0

Note: Lower scores for Vina/Glide indicate better affinity. Higher scores for GOLD (ChemPLP) indicate better affinity.

Beyond the Score: Analyzing Binding Interactions

A docking score is only a number; the true insight comes from visually inspecting the predicted binding poses and analyzing the specific molecular interactions.[13][29]

  • Visual Inspection : Use a visualization program to analyze the top-ranked pose for each compound. Does the pose make chemical sense? Is the triazole moiety oriented correctly to interact with key residues or cofactors (like a heme group in CYPs)?[13]

  • Interaction Analysis : Identify key interactions:

    • Hydrogen Bonds : Are there hydrogen bonds formed with critical amino acid residues in the active site?[29]

    • Hydrophobic Interactions : Is the ligand making favorable contacts with nonpolar residues?

    • Heme Coordination (for CYPs) : For targets like CYP51, confirm that a nitrogen atom from the triazole ring is coordinating with the heme iron, a hallmark of this inhibitor class.[4]

Interaction Diagram

G cluster_pocket Enzyme Active Site Triazole Triazole Inhibitor Heme Heme Iron Triazole->Heme Coordination Bond Res1 Hydrophobic Residue Triazole->Res1 Hydrophobic Interaction Res2 H-Bond Donor/Acceptor Triazole->Res2 Hydrogen Bond

Caption: Key interactions of a triazole inhibitor in a target active site.

Conclusion and Best Practices

A comparative docking study provides a robust framework for evaluating potential triazole inhibitors. By validating the protocol with re-docking and comparing the results from multiple software packages, researchers can gain higher confidence in their in silico predictions.

Key Takeaways:

  • No "One-Size-Fits-All" : The best docking program is target-dependent. Comparative analysis is essential to determine the most reliable tool for your specific protein-ligand system.[9]

  • Validation is Non-Negotiable : Always validate your docking protocol by re-docking the native ligand. An RMSD < 2.0 Å is the standard for a reliable protocol.[20][29]

  • Scores are Not Absolute Truth : Docking scores are valuable for ranking compounds but should not be interpreted as absolute binding affinities.[13][14] They must be analyzed in conjunction with visual inspection of the binding pose and key molecular interactions.

  • Correlate with Experimental Data : Ultimately, computational predictions must be validated experimentally.[31] The prioritized compounds from this comparative study should be advanced to in vitro binding or activity assays to confirm their inhibitory potential.

By adhering to these principles of scientific integrity and thoroughness, researchers can effectively leverage comparative docking to accelerate the discovery and development of novel triazole-based therapeutics.

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  • Hajji, M., et al. (n.d.). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. Cresset Group. [Link]

  • ResearchGate. (n.d.). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide

CAS Number: 2095725-99-6 Formula: C₃H₇BrN₄ Molecular Weight: 179.02 g/mol Synonyms: 4-Amino-2-methyl-2H-1,2,3-triazole hydrobromide Part 1: Emergency & Hazard Overview Senior Scientist Note: While 1,2,3-triazoles are gen...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2095725-99-6 Formula: C₃H₇BrN₄ Molecular Weight: 179.02 g/mol Synonyms: 4-Amino-2-methyl-2H-1,2,3-triazole hydrobromide

Part 1: Emergency & Hazard Overview

Senior Scientist Note: While 1,2,3-triazoles are generally more stable than their 1,2,4- isomers or unsubstituted analogs, the high nitrogen-to-carbon ratio in this molecule warrants treating it as a High Energy Intermediate . Furthermore, as a hydrobromide salt, this compound is likely hygroscopic and potentially corrosive to mucous membranes upon hydrolysis.

Hazard Classification (GHS)
Hazard TypeCategoryStatement CodeDescription
Acute Toxicity Oral 4H302 Harmful if swallowed.[1]
Skin Corrosion Irritant 2H315 Causes skin irritation.
Eye Damage Irritant 2AH319 Causes serious eye irritation.[2]
STOT-SE Category 3H335 May cause respiratory irritation.
Reactivity Warning-- Potential for energetic decomposition under high heat or shock.
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. If one layer fails (e.g., glove tear), the secondary layer (engineering control) must mitigate the risk.

PPE ComponentSpecificationRationale & Usage Protocol
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient due to the fine crystalline nature of HBr salts, which can become airborne and cause severe corneal irritation.
Hand Protection Double Nitrile Gloves (Min 0.11 mm thickness)Outer: Change immediately upon contamination. Inner: Inspect for breaches. Note: Avoid Latex; triazoles can permeate latex structures more easily than nitrile.
Respiratory N95 / P95 Respirator (or PAPR)Required if handling outside a fume hood (not recommended). Prevents inhalation of hydrobromide dust which hydrolyzes to hydrobromic acid in the lungs.
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Synthetic fibers can melt onto skin if a thermal event occurs. Tyvek sleeves prevent cuff-gap exposure during weighing.
Part 3: Engineering Controls & Operational Logic
Primary Containment: Chemical Fume Hood
  • Sash Height: Maintain < 18 inches.

  • Face Velocity: 80–100 fpm (feet per minute).

  • Airfoil: Ensure the bottom airfoil is not blocked by equipment to allow sweeping airflow across the work surface.

Handling Workflow: The "Zone Defense" Strategy

To prevent cross-contamination and accidental exposure, utilize a zoned approach within the fume hood.

HandlingWorkflow cluster_precaution CRITICAL SAFETY CHECK Start Storage Retrieval (Desiccator) Weighing Weighing Zone (Anti-static Gun + Plastic Spatula) Start->Weighing Minimize Light/Air Exposure Transfer Solvent Addition (Dissolve immediately) Weighing->Transfer Gravity Transfer (No Air Blast) Cleanup Decontamination (10% NaHCO3 Wipe) Transfer->Cleanup Seal Vessel First

Figure 1: Operational workflow emphasizing containment at the weighing stage to prevent dust generation.

Part 4: Step-by-Step Operational Protocols
Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne HBr-salt dust.

  • Preparation:

    • Pre-weigh the receiving vessel (flask/vial) with solvent before adding the solid if possible (difference weighing), OR use a plastic weighing boat.

    • Why Plastic? Metal spatulas can scratch glass, creating stress points. More critically, trace transition metals (Cu, Fe) can coordinate with triazoles, potentially lowering decomposition temperatures. Use PTFE or Polypropylene spatulas .

  • Anti-Static Measures:

    • HBr salts are prone to static cling. Use an ionizing gun or anti-static brush on the weighing boat before use.

  • Transfer:

    • Gently tap the solid into the receiving vessel. Do not "dump."

    • Immediate Solvation: Add solvent (e.g., DMSO, Methanol, Water) immediately to suppress dust.

  • Decontamination:

    • Wipe the balance area with a tissue dampened with 10% Sodium Bicarbonate (NaHCO₃) . This neutralizes any invisible acidic traces of the hydrobromide salt.

Protocol B: Emergency Spill Response

Scenario: 500mg vial dropped inside fume hood.

  • Alert: Announce "Spill in Hood." Do not leave the area.

  • Isolate: Lower sash to minimum working height.

  • Neutralize:

    • Gently cover the powder with dry Sodium Bicarbonate or Calcium Carbonate .

    • Reasoning: Adding water directly can cause splashing of acidic solution. Dry neutralization first prevents aerosolization.

  • Collect:

    • Dampen a paper towel with water (after dry neutralization) and wipe up the slurry.

    • Place waste in a dedicated "Solid Hazardous Waste" container.

Part 5: Storage & Stability
ParameterConditionScientific Rationale
Temperature 2–8°C (Refrigerate) Reduces the rate of thermal degradation and hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen) The free amine can oxidize; the HBr salt is hygroscopic. Moisture uptake leads to "caking" and hydrolysis.
Light Amber Vial / Foil Wrap Triazoles can undergo photochemical rearrangement (e.g., Dimroth rearrangement) under UV exposure.
Incompatibility Strong Oxidizers, Acid Chlorides Reaction with acid chlorides releases HCl and heat. Reaction with oxidizers may cleave the ring or cause rapid evolution of Nitrogen gas (

).
Part 6: Disposal & Decontamination Logic

Disposal Class: Organic Solid (Halogenated).

Decontamination Pathway: Do not simply wash down the drain.[3] The triazole ring is stable and can persist in water systems.

DisposalLogic Waste Solid/Liquid Waste Segregation Segregate: Halogenated Organics Waste->Segregation Label: 'Contains Triazole' Treatment High-Temp Incineration (>1000°C) Segregation->Treatment Professional Disposal Service Outcome Mineralization (CO2, H2O, NOx, HBr) Treatment->Outcome

Figure 2: Waste stream management ensuring complete mineralization of the heterocyclic ring.

References
  • PubChem. (n.d.).[4] Compound Summary: 4-Amino-1,2,4-triazole (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for High-Nitrogen Heterocycle Stability).

Sources

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